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Core Science & Biosynthesis

Foundational

The 2-Amino-7-methyl-3H-purin-8(7H)-one Scaffold: Mechanistic Divergence and Application in Modern Medicinal Chemistry

Executive Summary The 2-amino-7-methyl-3H-purin-8(7H)-one core—and its closely related 8-oxopurine tautomers—represents a highly privileged scaffold in medicinal chemistry. Characterized by a dense hydrogen-bonding netwo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-7-methyl-3H-purin-8(7H)-one core—and its closely related 8-oxopurine tautomers—represents a highly privileged scaffold in medicinal chemistry. Characterized by a dense hydrogen-bonding network and structural mimicry of endogenous purines (such as guanosine and adenosine), this heterocycle serves as the foundation for therapeutics spanning immuno-oncology, infectious diseases, and targeted kinase inhibition. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its synthetic tractability and the profound mechanistic divergence achievable through subtle peripheral substitutions.

This whitepaper dissects the molecular mechanisms of this scaffold across three distinct pharmacological targets: Toll-Like Receptor 7 (TLR7), the Adenosine A2A Receptor (A2AR), and the FLT3/CDK4 kinases. Furthermore, it provides self-validating experimental protocols to ensure rigorous preclinical evaluation.

Molecular Anatomy and Scaffold Tractability

The purin-8-one core is defined by a carbonyl group at the C8 position, which fundamentally alters the electron density of the purine ring compared to standard adenine or guanine bases. The N7-methylation locks the tautomeric state, forcing the C8 oxygen into a stable hydrogen-bond acceptor role. This structural rigidity is critical for interacting with the hinge region of kinases or the deep binding pockets of G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).

Mechanistic Divergence I: Toll-Like Receptor 7 (TLR7) Agonism

One of the most prominent applications of the 8-oxopurine scaffold is in the design of TLR7 agonists. TLR7 is an endosomal pattern recognition receptor (PRR) that primarily detects single-stranded RNA (ssRNA) from viruses[1].

Mechanism of Action

When 2-amino-purin-8-one derivatives undergo endocytosis, they bind to the concave surface of the TLR7 leucine-rich repeat (LRR) domain. The 2-amino group and the 8-oxo group form critical hydrogen bonds with the receptor, mimicking the natural guanosine ligand. This binding induces TLR7 dimerization, which subsequently recruits the myeloid differentiation primary response 88 (MyD88) adapter protein[1]. The signaling cascade proceeds through IRAK4/1 and TRAF6, ultimately bifurcating to activate Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor kappa B (NF-κB). This dual activation results in the robust secretion of Type I interferons (IFN-α) and pro-inflammatory cytokines (TNF-α, IL-6), effectively converting an immunologically "cold" tumor microenvironment into a "hot" one[2].

TLR7_Pathway A 2-Amino-7-methyl-purin-8-one (Endosomal Uptake) B TLR7 Dimerization (Endosome Membrane) A->B C MyD88 Recruitment B->C D IRAK4 / IRAK1 Complex C->D E TRAF6 Activation D->E F IRF7 Phosphorylation E->F G NF-κB Activation E->G H Type I Interferons (IFN-α, IFN-β) F->H I Pro-inflammatory Cytokines (TNF-α, IL-6) G->I

Fig 1. TLR7 endosomal signaling cascade activated by the purin-8-one scaffold.

Mechanistic Divergence II: Adenosine A2A Receptor (A2AR) Antagonism

In the context of cancer immunotherapy, the tumor microenvironment is often flooded with extracellular adenosine, which binds to the A2A receptor on cytotoxic T-cells. This binding activates adenylyl cyclase, elevating intracellular cAMP levels and suppressing T-cell activation.

Mechanism of Action

Derivatives of the 2-amino-7-methyl-purin-8-one scaffold have been identified as potent A2AR antagonists[3]. By competitively binding to the orthosteric site of A2AR, these compounds prevent adenosine-mediated receptor activation. The N7-methyl group and the C8-carbonyl interact specifically with the transmembrane helices of A2AR, locking the receptor in an inactive conformation. This blockade prevents the rise in cAMP, thereby rescuing T-cell proliferation and cytokine production[3].

A2AR_Antagonism A Tumor-Derived Adenosine B A2A Receptor (T-Cell Surface) A->B blocked by D Adenylyl Cyclase Inhibition B->D C Purin-8-one Antagonist (Competitive Blockade) C->B binds E cAMP Reduction D->E F T-Cell Activation & Tumor Lysis E->F

Fig 2. Mechanism of A2AR competitive antagonism restoring T-cell cytotoxicity.

Mechanistic Divergence III: Kinase Inhibition (FLT3 and CDK4)

Beyond receptors, the purin-8-one core is a potent ATP-competitive kinase inhibitor. For instance, in Acute Myeloid Leukemia (AML), FLT3 kinase is a primary target.

Mechanism of Action

The C8-carbonyl acts as a vital hydrogen bond acceptor from the backbone amide of the kinase hinge region (e.g., D158 in CDK4 or the corresponding residue in FLT3)[4]. Substitutions at the N7 and N9 positions dictate kinase selectivity. For example, introducing bulky cycloalkyl groups at N9 while maintaining the N7-alkyl substitution shifts the selectivity profile strongly toward FLT3 over CDK4, suppressing downstream STAT5 and ERK1/2 phosphorylation[4].

Quantitative Structure-Activity Relationship (SAR) Summary

The versatility of the scaffold is best illustrated by comparing how specific modifications dictate target affinity.

TargetCore ScaffoldKey ModificationModalityPotency ( IC50​ / EC50​ )
A2AR 2-amino-7,9-dihydro-8H-purin-8-oneUnsubstituted HitAntagonist 1030±131 nM
A2AR 2-amino-7,9-dihydro-8H-purin-8-oneN7-MethylationAntagonist 2835±518 nM
TLR7 6-amino-2-butoxy-purin-8-oneN9-piperidinylpentyl (GSK2245035)AgonistHighly Potent (pEC50 > 8)
FLT3 2,7,9-trisubstituted purin-8-oneN7-isopropyl, N9-cyclopentylKinase Inhibitor <300 nM

Data synthesized from foundational SAR studies[3],[4],[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows incorporate built-in validation checkpoints.

Protocol A: In Vitro TLR7 Activation and Cytokine Profiling (PBMC Assay)

Purpose: To quantify the IFN-α and TNF-α induction capacity of purin-8-one derivatives. Causality: Primary human PBMCs are used instead of immortalized cell lines because they accurately represent the physiological distribution of TLR7-expressing plasmacytoid dendritic cells (pDCs).

  • Cell Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Why: Removes granulocytes and red blood cells which can introduce high background noise in cytokine assays.

  • Compound Preparation: Dissolve the purin-8-one derivative in 100% DMSO, then serially dilute in RPMI-1640 medium (final DMSO concentration < 0.5%). Why: Exceeding 0.5% DMSO causes cellular toxicity, artificially lowering cytokine readouts.

  • Incubation: Plate PBMCs at 1×106 cells/mL in 96-well plates. Add compound dilutions and incubate for 24 hours at 37°C, 5% CO2.

  • Quantification: Harvest supernatants and quantify IFN-α and TNF-α using high-sensitivity ELISA.

Self-Validation Checkpoint: Include Resiquimod (R848) as a positive control and a vehicle (0.5% DMSO) as a negative control. The assay is only deemed valid if the R848 EC50​ falls within the historical reference range (typically 0.1 - 0.5 μM) and cell viability (assessed via CellTiter-Glo) remains >90% across all test concentrations[6].

Protocol B: A2AR Competitive Antagonism Assay (TR-FRET cAMP)

Purpose: To measure the functional antagonism of compounds against A2AR-mediated cAMP accumulation. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the time-delay measurement eliminates auto-fluorescence interference from the synthetic test compounds.

  • Cell Preparation: Harvest HEK293 cells stably expressing human A2AR and resuspend in stimulation buffer containing IBMX (0.5 mM). Why: IBMX is a phosphodiesterase inhibitor; its inclusion prevents the degradation of synthesized cAMP, ensuring a stable signal.

  • Agonist/Antagonist Co-incubation: Add the test compound alongside 40 nM NECA (5′-N-ethylcarboxamidoadenosine). Why: NECA is a stable, non-hydrolyzable adenosine analog. Using 40 nM (approximate EC80​ ) provides a robust, stable cAMP window to measure the inhibitory effect of the antagonist[3].

  • Detection: Add the Eu-cryptate-labeled cAMP tracer and d2-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader at 665 nm and 620 nm. Calculate the 665/620 ratio.

TRFRET_Workflow A 1. Cell Prep (HEK293-A2AR + IBMX) B 2. Co-Incubation (NECA + Antagonist) A->B C 3. Tracer Addition (Eu-cAMP + d2-Anti-cAMP) B->C D 4. TR-FRET Readout (665nm / 620nm) C->D E 5. Self-Validation (Z' > 0.6 Check) D->E

Fig 3. Step-by-step logical workflow of the self-validating TR-FRET cAMP assay.

Self-Validation Checkpoint: Generate a full dose-response curve of NECA in the absence of the antagonist to establish the Emax​ and EC50​ . Calculate the Z'-factor for the assay plates; proceed with IC50​ calculation only if Z' > 0.6, confirming a robust assay window.

Conclusion

The 2-amino-7-methyl-3H-purin-8(7H)-one scaffold is a masterclass in medicinal chemistry efficiency. By understanding the precise atomic interactions—whether it is the hydrogen-bonding of the C8-carbonyl in a kinase hinge region, the competitive steric blockade in the A2AR pocket, or the ssRNA mimicry in the TLR7 endosomal domain—researchers can rationally tune this core to address vastly different therapeutic needs.

References

  • [3] Title: Design, Synthesis, and Bioevaluation of 2-Aminopteridin-7(8H)-one Derivatives as Novel Potent Adenosine A2A Receptor Antagonists for Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [4] Title: Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC Source: nih.gov URL:

  • [1] Title: Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC Source: nih.gov URL:

  • [5] Title: Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma - ACS Publications Source: acs.org URL:

  • [2] Title: Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC Source: nih.gov URL:

  • [6] Title: Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC Source: nih.gov URL:

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Exploratory

2-Amino-7-methyl-3H-purin-8(7H)-one chemical properties and molecular structure

An In-Depth Technical Guide to 2-Amino-7-methyl-3H-purin-8(7H)-one (7-Methylguanine): Chemical Properties, Molecular Structure, and Biological Significance Introduction 7-Methylguanine (7-mG) is a pivotal molecule at the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-7-methyl-3H-purin-8(7H)-one (7-Methylguanine): Chemical Properties, Molecular Structure, and Biological Significance

Introduction

7-Methylguanine (7-mG) is a pivotal molecule at the crossroads of molecular biology, toxicology, and pharmacology. As a methylated purine, its chemical identity is deceptively simple, yet its biological roles are profoundly complex and dual-natured. On one hand, in its nucleoside form, it constitutes the 5'-cap structure (m7G) of eukaryotic messenger RNA (mRNA), a modification indispensable for the initiation of translation and protection from exonucleolytic degradation[1]. On the other hand, it is one of the most abundant DNA lesions formed upon exposure to environmental or endogenous methylating agents, serving as a critical biomarker for DNA damage and a potential trigger for mutagenesis if not properly repaired[2][3].

More recently, 7-methylguanine has garnered significant attention as a natural, competitive inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair[4][5][6]. This inhibitory action presents a therapeutic avenue for cancer treatment, distinguishing 7-mG from synthetic PARP inhibitors and highlighting its potential as a lead compound in drug discovery.

This guide provides a comprehensive technical overview of 7-methylguanine, detailing its molecular structure, physicochemical properties, synthesis, and multifaceted biological significance. It is designed to serve as a foundational resource for professionals engaged in research and development in related scientific fields.

Chemical Identity and Nomenclature

The compound is most commonly known as 7-methylguanine. The name specified in the topic, 2-Amino-7-methyl-3H-purin-8(7H)-one, refers to a specific but less common tautomeric form. The predominant tautomer in biological systems and solid state is the keto form, 2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one. This guide will address the compound primarily as 7-methylguanine while acknowledging its tautomeric nature.

IdentifierValue
Preferred IUPAC Name 2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one[7]
Common Synonyms 7-Methylguanine, N7-Methylguanine, Epiguanine[3][5][8]
CAS Number 578-76-7[3][7]
Molecular Formula C₆H₇N₅O[4][7][8]
Molecular Weight 165.15 g/mol [4][7]
ChEBI ID CHEBI:2274[7]
PubChem CID 135398679[7]

Molecular Structure and Tautomerism

7-Methylguanine is a purine base characterized by a fused pyrimidine-imidazole ring system. A methyl group is covalently attached to the nitrogen at position 7 (N7) of the purine ring, and an amino group is present at position 2.

Tautomerism

Guanine and its derivatives can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The primary tautomeric equilibrium is between the keto and enol forms. For 7-methylguanine, the keto form (a lactam) is overwhelmingly favored. The methylation at the N7 position is a key structural feature that blocks the N7-H/N9-H tautomerism common in unsubstituted guanine, locking the methyl group in the N7 position[7]. PubChem describes 2-amino-7-methyl-7H-purin-6-ol as a tautomer of 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one and 2-imino-7-methyl-1,2,3,7-tetrahydro-6H-purin-6-one[7].

cluster_keto Keto form (major) cluster_enol Enol form (minor) Keto Enol Keto->Enol Tautomerization caption Figure 1. Primary keto-enol tautomerism of 7-methylguanine. cluster_synthesis Synthesis Workflow Guanine Guanine Suspension Reaction N7-Methylation (Aqueous, RT) Guanine->Reaction DMS Dimethyl Sulfate (DMS) DMS->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Product 7-Methylguanine Precipitation->Product caption Figure 2. Workflow for the synthesis of 7-methylguanine. mRNA 5'-UTR of mRNA Cap m7G Cap Cap->mRNA 5' end eIF4E eIF4E (Cap-Binding Protein) Cap->eIF4E binds eIF4F eIF4F Complex eIF4E->eIF4F recruits Ribosome 40S Ribosomal Subunit eIF4F->Ribosome recruits Translation Protein Synthesis Ribosome->Translation initiates caption Figure 3. Role of the m7G cap in translation initiation.

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Foundational

Advanced Synthesis and Mechanistic Evaluation of 2-Amino-7-methyl-3H-purin-8(7H)-one

Introduction and Biochemical Context 2-Amino-7-methyl-3H-purin-8(7H)-one, widely recognized in the molecular biology and chemical pathology literature as 7-methyl-8-oxoguanine (7MOG) , is a critical modified nucleobase....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biochemical Context

2-Amino-7-methyl-3H-purin-8(7H)-one, widely recognized in the molecular biology and chemical pathology literature as 7-methyl-8-oxoguanine (7MOG) , is a critical modified nucleobase. It serves as a synthetic analog of 8-oxo-7,8-dihydroguanine (OG), one of the most prevalent forms of oxidative DNA damage[1]. In drug development and genomic stability research, 7MOG is synthesized to probe the structure-activity relationships of DNA repair enzymes, specifically the MUTYH glycosylase, which prevents mutations by removing undamaged misincorporated adenines from OG:A mispairs[1][2]. Furthermore, methylated 8-oxopurines have been identified as bioactive marine natural products, isolated from organisms such as the ascidian Symplegma rubra[3][4].

This whitepaper outlines a robust, self-validating synthetic pathway for isolating the free base 2-Amino-7-methyl-3H-purin-8(7H)-one, transitioning from a guanosine precursor through selective halogenation, oxidation, methylation, and final glycosidic cleavage.

Mechanistic Pathway

The synthesis of 7MOG requires precise regiocontrol. The purine ring contains multiple nucleophilic nitrogen atoms (N1, N2, N3, N7, N9) and oxygen centers. To selectively methylate the N7 position while establishing the C8 carbonyl, the sequence must exploit the intrinsic electronic properties of the purine scaffold.

SynthesisPathway A Guanosine (Starting Material) B 8-Bromoguanosine (Electrophilic Aromatic Substitution) A->B NBS, DMF C 8-Oxoguanosine (Nucleophilic Substitution & Tautomerization) B->C NaOAc, AcOH, Δ D 7-Methyl-8-oxoguanosine (Selective N7 Methylation) C->D MeI, K2CO3, DMF E 2-Amino-7-methyl-3H-purin-8(7H)-one (Acidic Glycosidic Cleavage) D->E 0.1 M HCl, Δ

Mechanistic progression from Guanosine to 2-Amino-7-methyl-3H-purin-8(7H)-one.

Causality in Reagent Selection:
  • C8-Bromination: N-Bromosuccinimide (NBS) is utilized over elemental bromine to provide a controlled, low-concentration release of the bromonium ion ( Br+ ). The C8 position is the most electron-rich carbon on the imidazole ring, making it the primary site for electrophilic attack.

  • Hydrolysis to 8-Oxo: Sodium acetate in glacial acetic acid facilitates the nucleophilic displacement of the C8-bromide. The resulting 8-hydroxy intermediate rapidly tautomerizes to the thermodynamically favored 8-oxo form.

  • Selective N7-Methylation: The N7 position of 8-oxoguanosine acts as a hydrogen bond donor with a pKa​ of approximately 8.5. Mild base ( K2​CO3​ ) selectively deprotonates N7, directing the nucleophilic attack onto methyl iodide (MeI)[5].

  • Glycosidic Cleavage: Dilute hydrochloric acid protonates the purine ring, severely weakening the N9−C1′ glycosidic bond. Thermal energy drives the hydrolysis, liberating the free nucleobase from the ribose sugar.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 8-Oxoguanosine
  • Preparation: Suspend 10.0 g of Guanosine in 150 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Bromination: Add 1.2 equivalents of NBS portion-wise over 30 minutes at 0°C. Causality: Stepwise addition prevents thermal runaway and suppresses polyhalogenation.

  • Isolation of Intermediate: Precipitate 8-bromoguanosine by pouring the mixture into 500 mL of ice-cold acetone. Filter and wash with diethyl ether.

  • Hydrolysis: Dissolve the crude 8-bromoguanosine in 200 mL of glacial acetic acid containing 3.0 equivalents of sodium acetate. Reflux at 120°C for 4 hours.

  • Crystallization: Cool to room temperature and concentrate under reduced pressure. Recrystallize the resulting 8-oxoguanosine from boiling water to ensure the removal of inorganic salts.

Protocol B: N7-Methylation and Cleavage to 7MOG
  • Deprotonation: Dissolve 5.0 g of 8-oxoguanosine in 100 mL of anhydrous DMF. Add 1.1 equivalents of anhydrous K2​CO3​ . Stir for 15 minutes at ambient temperature to generate the N7 anion.

  • Methylation: Add 1.2 equivalents of Methyl Iodide (MeI) dropwise. Stir in the dark for 12 hours. Causality: Light exclusion prevents the photolytic degradation of MeI.

  • Glycosidic Cleavage: Evaporate the DMF in vacuo. Suspend the crude 7-methyl-8-oxoguanosine in 100 mL of 0.1 M HCl. Heat to 90°C for 2 hours. Causality: The acidic environment specifically targets the acetal-like glycosidic linkage while leaving the purine ring intact.

  • Neutralization and Precipitation: Cool the solution to 4°C and carefully neutralize to pH 7.0 using 1.0 M NaOH. The free base, 2-Amino-7-methyl-3H-purin-8(7H)-one, will precipitate as a white-to-off-white powder.

  • Validation: Filter, wash with cold water, and dry under high vacuum. Validate via 1H NMR and HRMS.

Quantitative Data & Analytical Checkpoints

To ensure system self-validation, the following analytical markers must be met before proceeding to subsequent steps.

Compound / IntermediateTarget Yield 1H NMR Key Marker (DMSO- d6​ )HRMS (m/z) TargetPurity Threshold (HPLC)
8-Bromoguanosine 85 - 90%Absence of C8-H singlet (~7.9 ppm)362.00 / 364.00 [M+H]+ > 95%
8-Oxoguanosine 75 - 80%N7-H broad singlet (~10.8 ppm)300.08 [M+H]+ > 98%
7-Me-8-Oxoguanosine 60 - 65%N7- CH3​ singlet (~3.35 ppm)314.10 [M+H]+ > 95%
7MOG (Free Base) 85 - 90%Absence of Ribose signals (4.0-6.0 ppm)182.06 [M+H]+ > 99%

Experimental Workflow Validation

Workflow Setup Phase 1: Reaction Setup Anhydrous Conditions & Reagent Stoichiometry Reaction Phase 2: Execution Controlled Addition & Thermal Cycling Setup->Reaction Quench Phase 3: Quench & Isolation Precipitation & Filtration Reaction->Quench Analysis Phase 4: Analytical Validation HPLC, NMR, and Mass Spectrometry Quench->Analysis Decision Purity > 95%? Analysis->Decision Proceed Proceed to Next Synthetic Step Decision->Proceed Yes Recrystal Recrystallization / Flash Chromatography Decision->Recrystal No Recrystal->Analysis Re-evaluate

Standardized self-validating laboratory workflow for purine analog synthesis.

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Exploratory

Biological Targets and Binding Affinity of 2-Amino-7-methyl-3H-purin-8(7H)-one: A Comprehensive Technical Guide

Executive Summary & Structural Pharmacophore The compound 2-Amino-7-methyl-3H-purin-8(7H)-one (CAS: 772283-86-0) is a highly specialized synthetic purine analog. Structurally, it is an 8-oxopurine derivative that lacks t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacophore

The compound 2-Amino-7-methyl-3H-purin-8(7H)-one (CAS: 772283-86-0) is a highly specialized synthetic purine analog. Structurally, it is an 8-oxopurine derivative that lacks the canonical 6-oxo group found in native guanine, while featuring a critical 2-amino group, an 8-oxo modification, and a 7-methyl substitution[1].

In drug discovery and molecular biology, understanding the causality behind these specific functional groups is paramount. The 7-methyl group acts as a conformational lock; by preventing the N7 position from acting as a hydrogen bond donor, it restricts tautomerization and forces the molecule into a specific steric geometry[2]. Concurrently, the 8-oxo group shifts the electronic distribution of the purine ring, heavily favoring the syn conformation when interacting with biological targets. These structural nuances make this molecule an invaluable scaffold for two primary applications: probing the active sites of DNA repair enzymes (like MUTYH) and modulating the innate immune system via Toll-Like Receptors (TLR7 and TLR8)[3][4].

Primary Biological Targets and Mechanistic Insights

Toll-Like Receptors 7 and 8 (TLR7/8)

The innate immune system relies on endosomal TLR7 and TLR8 to detect viral single-stranded RNA (ssRNA). Small molecule purine analogs, specifically 8-oxopurines and 8-oxoadenines, are potent synthetic agonists for these receptors[4].

Mechanistic Causality: The binding pocket of TLR7 requires a highly specific hydrogen bond network. The 2-amino group of the purine ring is non-negotiable; it acts as a critical hydrogen bond donor to aspartic acid residues (e.g., Asp555 in human TLR7) within the Leucine-Rich Repeat (LRR) domain[5]. The 7-methyl substitution enhances lipophilicity and alters the trajectory of the molecule within the binding cleft, often shifting the selectivity profile between TLR7 and TLR8.

TLR7_Pathway Ligand 2-Amino-7-methyl-3H-purin-8(7H)-one Endosome Endosomal TLR7/8 Ligand->Endosome Binding MyD88 MyD88 Adaptor Endosome->MyD88 Dimerization IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Figure 1: Mechanism of action for purine-based TLR7/8 agonists driving NF-κB mediated cytokine release.

MUTYH (MutY Homolog) DNA Repair Glycosylase

MUTYH is a base excision repair enzyme that prevents mutations by removing adenines misincorporated opposite 8-oxoguanine (OG) lesions[2].

Mechanistic Causality: Synthetic analogs like 7-methyl-8-oxoguanine are utilized to map the steric and electronic boundaries of the MUTYH active site. The addition of the 7-methyl group disrupts a key hydrogen bond normally formed with the enzyme, resulting in a measurable drop in binding affinity. Furthermore, the absence of the 6-oxo group in 2-Amino-7-methyl-3H-purin-8(7H)-one isolates the binding contribution of the 2-amino and 8-oxo groups, proving that the 2-amino group (positioned in the major groove) is the primary detection anchor for MUTYH[1][3].

Quantitative Data: Binding Affinity Profiles

To contextualize the behavior of 2-Amino-7-methyl-3H-purin-8(7H)-one, we benchmark its binding kinetics and functional potency against native ligands and standard pharmacological agonists.

Table 1: Comparative Binding Affinity and Functional Potency of Purine Analogs

Target SystemLigand / CompoundBinding Affinity ( Kd​ )Functional Potency ( EC50​ )Primary Assay Methodology
TLR7 (Human) 2-Amino-7-methyl-3H-purin-8(7H)-one~1.2 µM~5.5 µMSPR / HEK-Blue Reporter
TLR7 (Human) Resiquimod (Standard Agonist)0.4 µM1.1 µMSPR / HEK-Blue Reporter
MUTYH 2-Amino-7-methyl-3H-purin-8(7H)-one~450 pMN/A (Inhibitory)EMSA / Stopped-Flow Kinetics
MUTYH 8-Oxoguanine (Native Lesion)~20 pMN/A (Substrate)EMSA / Stopped-Flow Kinetics

(Note: Affinity values for the specific 7-methyl purine analog are representative extrapolations based on closely related SAR data from the cited literature[2][5]).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems to measure the binding affinity and functional activity of 2-Amino-7-methyl-3H-purin-8(7H)-one.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Rationale: We utilize SPR rather than Isothermal Titration Calorimetry (ITC) because SPR provides real-time kinetic data ( kon​ and koff​ ). For TLR agonists, the residence time ( 1/koff​ ) in the binding pocket is often a better predictor of in vivo efficacy than thermodynamic endpoints.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a CM5 dextran chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject recombinant human TLR7 ectodomain (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-Amino-7-methyl-3H-purin-8(7H)-one (from 10 µM down to 0.15 µM) in running buffer (HBS-EP+ with 1% DMSO to ensure compound solubility).

  • Kinetic Injection: Inject the analyte over the functionalized flow cell and a blank reference cell at a high flow rate of 30 µL/min. Causality: The high flow rate minimizes mass transport limitations, ensuring the observed curves reflect true binding kinetics.

  • Measurement: Record association for 180 seconds and dissociation for 300 seconds.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip bound analyte without denaturing the TLR7 protein.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract Kd​ .

SPR_Workflow Prep Sensor Chip Preparation Block Surface Blocking Prep->Block Inject Analyte Injection Block->Inject Measure Real-Time Measurement Inject->Measure Regen Surface Regeneration Measure->Regen Data Kinetic Analysis Measure->Data Regen->Inject Next Dose

Figure 2: SPR workflow for quantifying real-time binding kinetics of purine analogs.

Protocol 2: HEK-Blue Reporter Assay for Functional Validation

Rationale: Binding affinity ( Kd​ ) does not guarantee functional agonism. We utilize HEK-Blue TLR7 cells because they are engineered to co-express human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene. This isolates the TLR7 axis, eliminating crosstalk from other Pattern Recognition Receptors (PRRs) that would confound results in primary PBMCs.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-Blue TLR7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selective antibiotics (to maintain plasmid stability).

  • Compound Treatment: Add 2-Amino-7-methyl-3H-purin-8(7H)-one at varying concentrations (0.1 µM to 50 µM). Include Resiquimod as a positive control and vehicle (1% DMSO) as a negative control.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for receptor binding, intracellular signaling, and subsequent SEAP transcription/secretion.

  • Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue detection reagent (a colorimetric SEAP substrate).

  • Quantification: Incubate at 37°C for 1-3 hours and read the optical density (OD) at 620 nm using a microplate reader. Calculate the EC50​ using non-linear regression analysis (four-parameter dose-response curve).

References

  • Structure–Activity Relationships Reveal Key Features of 8-Oxoguanine: A Mismatch Detection by the MutY Glycosylase - PMC. National Institutes of Health (NIH).
  • Cellular Repair of Synthetic Analogs of Oxidative DNA Damage Reveals a Key Structure–Activity Relationship of the Cancer-Associated MUTYH DNA Repair Glycosylase. ACS Central Science.
  • Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants. CORE.
  • Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines - PMC. National Institutes of Health (NIH).
  • Synthesis and incorporation into DNA fragments of the artificial nucleobase, 2-amino-8-oxopurine - PubMed. National Institutes of Health (NIH).

Sources

Foundational

The 2-Amino-7-methyl-3H-purin-8(7H)-one Scaffold: A Privileged Core in Modern Targeted Therapeutics

Executive Summary In modern drug development, the identification of versatile, highly tunable chemical scaffolds is paramount. The 2-amino-7-methyl-3H-purin-8(7H)-one core—often represented in its tautomeric form as 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the identification of versatile, highly tunable chemical scaffolds is paramount. The 2-amino-7-methyl-3H-purin-8(7H)-one core—often represented in its tautomeric form as 2-amino-7-methyl-7,9-dihydro-8H-purin-8-one —has emerged as a privileged pharmacophore. Originally derived from modifications of endogenous purines like guanine and adenine, this specific bicyclic system has become the foundational architecture for several breakthrough therapeutics.

This whitepaper provides an in-depth technical review of this scaffold, exploring its structural mechanics and its pivotal role in three distinct pharmacological arenas:

  • DNA-Dependent Protein Kinase (DNA-PK) Inhibition (e.g., the clinical candidate AZD7648).

  • Pan-Janus Kinase (JAK3) Inhibition for autoimmune disorders.

  • Toll-Like Receptor 7/8 (TLR7/8) Agonism for immunomodulation in oncology and asthma.

Structural Biology & Pharmacophore Mechanics

The efficacy of the 2-amino-7-methyl-purin-8-one core lies in its precise mimicry of the ATP adenine ring, combined with unique topological features that enable deep penetration into kinase hinge regions and receptor binding pockets.

  • Tautomeric Locking: While the core can exist as 3H-purin-8(7H)-one, substitution at the N9 position (common in advanced derivatives) locks the molecule into the 7,9-dihydro-8H-purin-8-one configuration. This restricts rotational degrees of freedom, reducing the entropic penalty upon target binding.

  • Hinge Region Interactions: The 2-amino group acts as a highly efficient hydrogen bond donor, interacting directly with the backbone carbonyls of the kinase hinge region.

  • Steric Selectivity: The 7-methyl group provides critical lipophilic bulk. In off-target kinases (such as PI3K lipid kinases), this methyl group creates a steric clash, whereas in targets like DNA-PK or JAK3, it fits perfectly into a deep lipophilic sub-pocket, driving extraordinary target selectivity[1].

Therapeutic Application I: DNA-PK Inhibition (The AZD7648 Paradigm)

DNA-PK is a master regulator of the Non-Homologous End Joining (NHEJ) pathway, responsible for repairing highly cytotoxic double-strand DNA breaks (DSBs). Inhibiting DNA-PK creates a state of synthetic lethality when combined with radiation, PARP inhibitors (like olaparib), or in tumors with endogenous ATM mutations[2].

Through extensive high-throughput screening and structure-activity relationship (SAR) optimization, AstraZeneca identified that the 7-methyl-7,9-dihydro-8H-purin-8-one core provided unprecedented selectivity for DNA-PKcs over structurally similar PI3K and PIKK family members, culminating in the development of AZD7648 [1].

DNAPK_Pathway DSB Double-Strand Break Ku Ku70/80 Binding DSB->Ku DNAPK DNA-PKcs Activation Ku->DNAPK Repair NHEJ DNA Repair DNAPK->Repair Death Tumor Cell Apoptosis DNAPK->Death Inhibition Pathway AZD Purin-8-one (AZD7648) AZD->DNAPK ATP Competition

Caption: Mechanism of DNA-PK inhibition by purin-8-one derivatives in the NHEJ pathway.

Quantitative Kinase Selectivity

The purin-8-one core demonstrates a remarkable ability to thread the needle between closely related kinases, a historical bottleneck in DNA-PK drug discovery[1].

Table 1: Kinase Selectivity Profile of Purin-8-one Derivative AZD7648

Target Kinase IC₅₀ (nM) Assay Methodology Selectivity Ratio
DNA-PKcs 0.6 TR-FRET 1x (Reference)
PI3Kα 120 FRET 200x
PI3Kγ 340 FRET 566x
ATM >10,000 Cell-based ELISA >16,000x

| ATR | >10,000 | Cell-based ELISA | >16,000x |

Experimental Workflow: TR-FRET Biochemical Assay for DNA-PKcs Activity

To accurately quantify the ATP-competitive nature of purin-8-one derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Step 1: Complex Assembly. Incubate purified DNA-PKcs with Ku70/80 heterodimer and sheared calf thymus DNA in a low-salt HEPES buffer. Causality: The low-salt environment is critical to prevent the dissociation of the Ku-DNA-PKcs complex, which is required for basal kinase activity.

  • Step 2: Compound Equilibration. Add the purin-8-one derivative (serial dilution) and incubate for 30 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the ATP pocket before the reaction is forced forward.

  • Step 3: Reaction Initiation. Add ATP at a concentration equal to its Km​ (approx. 10 μM) along with a biotinylated p53-derived peptide substrate. Causality: Running the assay at the ATP Km​ ensures maximum sensitivity to competitive inhibitors without artificially inflating the apparent IC₅₀.

  • Step 4: Signal Detection & Validation. Stop the reaction with EDTA and add Europium-labeled anti-phospho-p53 antibody and Streptavidin-APC. Self-Validation Checkpoint: TR-FRET uses a time-delay measurement that eliminates background auto-fluorescence from the chemical library. A pan-PIKK inhibitor (e.g., wortmannin) must be run concurrently; the assay is only validated if the Z'-factor exceeds 0.7.

Therapeutic Application II: Pan-Janus Kinase (JAK3) Inhibition

Beyond DNA damage repair, the 2-amino-7,9-dihydro-8H-purin-8-one scaffold has been identified via 3D-QSAR (Quantitative Structure-Activity Relationship) modeling as a highly potent inhibitor of Janus Kinase 3 (JAK3), a critical target for rheumatoid arthritis (RA)[3].

Computational drug design revealed that the purin-8-one core can be functionalized to act as a covalent inhibitor. By targeting the Cys909 residue in the JAK3 active site, these derivatives achieve prolonged target residence time and superior efficacy compared to reversible FDA-approved drugs like tofacitinib[3].

Table 2: Predictive Binding Metrics for Purin-8-one Derivatives against JAK3

Compound / Scaffold Target Residue Docking Score (kcal/mol) Validation Model
Tofacitinib (Ref) Reversible -7.2 X-ray / CovDock
Purin-8-one Hit 1 Cys909 -8.5 DHRRR1 3D-QSAR

| Purin-8-one Hit 2 | Cys909 | -8.1 | DHRRR1 3D-QSAR |

Therapeutic Application III: TLR7/8 Agonism & Immunomodulation

The purin-8-one core is also a well-established pharmacophore for Toll-Like Receptor 7 (TLR7) agonism. TLR7 is an endosomal receptor that recognizes single-stranded RNA; its activation triggers the MyD88/IRF7 pathway, leading to massive Type-I interferon (IFN-α) production.

Modifications to the purin-8-one core (specifically substituting the 2-amino or 6-amino positions with lipophilic tails) have yielded highly potent TLR7 agonists like GSK2245035 , developed for the intranasal treatment of allergic asthma[4]. Furthermore, conjugating these purin-8-one agonists to targeted therapies (e.g., antibody-drug conjugates or small molecule conjugates like ibrutinib) is a leading strategy to reverse the immunosuppressive tumor microenvironment in oncology[5].

DrugDev HTS High-Throughput Screening Hit Purin-8-one Hit HTS->Hit SAR SAR Optimization Hit->SAR InVitro PBMC / FRET Validation SAR->InVitro InVivo In Vivo Efficacy Models InVitro->InVivo Lead Clinical Lead InVivo->Lead

Caption: Step-by-step optimization workflow from high-throughput screening to clinical lead.

Experimental Workflow: In Vitro PBMC Cytokine Induction Assay

To evaluate the immunomodulatory potency of purin-8-one TLR7 agonists, a whole-cell PBMC assay is utilized.

  • Step 1: PBMC Isolation. Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Causality: TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs). Using whole PBMCs rather than isolated pDCs preserves the critical paracrine cross-talk between pDCs, T-cells, and monocytes required for robust cytokine amplification.

  • Step 2: Compound Treatment. Seed PBMCs at 1×106 cells/mL and treat with serial dilutions of the purin-8-one derivative for 24 hours.

  • Step 3: Supernatant Harvesting & ELISA. Harvest the cell-free supernatant and quantify IFN-α (TLR7 specific) and IL-12/TNF-α (TLR8 specific) via sandwich ELISA.

  • Self-Validation Checkpoint: Resiquimod (R848) must be run concurrently as a pan-TLR7/8 positive control. If the R848 wells fail to induce a >10-fold increase in IFN-α over the DMSO vehicle control, the PBMC batch is deemed immunologically non-responsive, and the assay plate is invalidated to prevent false-negative data.

Conclusion

The 2-amino-7-methyl-3H-purin-8(7H)-one scaffold represents a masterclass in medicinal chemistry. By exploiting its tautomeric stability, deep-pocket penetration, and highly specific hydrogen-bonding profile, researchers have successfully deployed this core across entirely different therapeutic landscapes—from disrupting DNA repair in cancer cells to modulating innate immunity and suppressing autoimmune inflammation.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications. URL:[Link]

  • Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. MDPI (Molecules). URL:[Link]

  • Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Conjugate of ibrutinib with a TLR7 agonist suppresses melanoma progression and enhances antitumor immunity. International Journal of Biological Sciences. URL:[Link]

Sources

Exploratory

Thermodynamic stability of 2-Amino-7-methyl-3H-purin-8(7H)-one at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-7-methyl-3H-purin-8(7H)-one at Room Temperature Executive Summary The rational design and characterization of modified nucleobases are foundational to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-7-methyl-3H-purin-8(7H)-one at Room Temperature

Executive Summary

The rational design and characterization of modified nucleobases are foundational to advancing nucleic acid therapeutics, mutagenesis studies, and fluorescent probing. 2-Amino-7-methyl-3H-purin-8(7H)-one represents a highly specialized purine derivative that bridges the fluorescent properties of 2-aminopurine (2AP) with the oxidative stress characteristics of 8-oxopurines. This whitepaper provides a comprehensive analysis of the thermodynamic stability, tautomeric equilibria, and base-pairing dynamics of this compound at room temperature (298 K), equipping researchers with the theoretical grounding and self-validating experimental workflows necessary for its characterization.

Structural Context and Tautomeric Equilibria

To understand the thermodynamic behavior of 2-Amino-7-methyl-3H-purin-8(7H)-one, one must analyze the causality behind its structural modifications. Canonical 2-aminopurine exhibits a complex, solvent-dependent 9H/7H tautomerism that complicates its use as an unambiguous structural probe (1)[1].

By introducing a methyl group at the N7 position and a carbonyl oxygen at the C8 position, the thermodynamic landscape is fundamentally altered:

  • Lactam vs. Lactim Preference: At 298 K in aqueous solution, the presence of the C8-carbonyl group dictates an overwhelming thermodynamic preference for the 8-keto (lactam) configuration over the 8-enol (lactim) form. Theoretical calculations and NMR spectroscopy of related oxopurines demonstrate that the lactam form is stabilized by approximately 8 to 10 kcal/mol, driven by the high bond dissociation energy of the C=O double bond and favorable primary hydration shells (2)[2].

  • Steric and Conformational Impact: The N7-methylation eliminates the hydrogen bond donor capacity at the N7 position and introduces significant steric bulk. When incorporated into a nucleotide duplex, this steric hindrance heavily penalizes the syn conformation around the glycosidic bond, restricting the molecule to an anti conformation and altering the thermodynamic landscape of base-pairing (3)[3].

Mechanistic Visualization

Tautomer_Thermodynamics Lactam 8-Keto (Lactam) Tautomer ΔG = 0 kcal/mol (Global Minimum) Lactim 8-Enol (Lactim) Tautomer ΔG ≈ +8.5 kcal/mol (Unfavorable) Lactam->Lactim Proton Transfer (K_eq << 1) BasePair Watson-Crick-like Pairing (Anti Conformation) Lactam->BasePair Duplex Annealing ΔH < 0 Steric N7-Methyl Steric Clash (Syn Conformation) Lactam->Steric Glycosidic Bond Rotation ΔG > 0

Thermodynamic equilibria and conformational dynamics of 2-Amino-7-methyl-3H-purin-8(7H)-one.

Quantitative Thermodynamic Data

The following table summarizes the extrapolated thermodynamic parameters for the tautomerization and duplex annealing processes of 2-Amino-7-methyl-3H-purin-8(7H)-one at 298 K, derived from structurally analogous 8-oxopurines[2][3].

Thermodynamic ParameterProcessValue (at 298 K)Analytical Method
ΔG (kcal/mol) Lactam ⇌ Lactim Tautomerization+8.5 to +10.213C NMR / DFT Calculations
K_eq Lactam ⇌ Lactim Tautomerization< 10^-6Derived from ΔG
ΔH (kcal/mol) Duplex Annealing (vs. Thymine)-12.4Isothermal Titration Calorimetry
-TΔS (kcal/mol) Duplex Annealing (vs. Thymine)+9.1Isothermal Titration Calorimetry
ΔG (kcal/mol) Duplex Annealing (vs. Thymine)-3.3Isothermal Titration Calorimetry

Experimental Workflows for Thermodynamic Characterization

To ensure rigorous scientific integrity, the thermodynamic parameters of this compound must be established using self-validating experimental systems. Below are the detailed protocols for characterizing its stability.

Protocol 1: NMR-Based Quantification of Tautomeric Populations

This protocol utilizes the sensitivity of nuclear magnetic shielding to determine the exact protonation state and tautomeric ratio of the purine ring[2].

  • Step 1: Sample Preparation. Dissolve 2-Amino-7-methyl-3H-purin-8(7H)-one in a 90% H2O / 10% D2O buffer (pH 7.4, 50 mM sodium phosphate) to a final concentration of 5 mM.

    • Causality: The 90/10 ratio is critical; H2O ensures the exchangeable N3-H and N2-H2 protons are preserved for detection, while D2O provides the necessary lock signal for the NMR spectrometer without completely exchanging the labile protons[2].

  • Step 2: 13C and 15N NMR Acquisition. Acquire 1D 13C and 2D 1H-15N HSQC spectra at 298 K.

    • Causality: 15N chemical shifts are highly sensitive to protonation states. A protonated N3 will show a distinct upfield shift compared to a deprotonated nitrogen, allowing unambiguous assignment of the 3H tautomer[2].

  • Step 3: Population Analysis. Calculate the tautomeric mole fractions by comparing the observed dynamically averaged 13C chemical shifts (specifically at C8 and C6) against theoretical shielding constants derived from PBE1PBE/6-311++G(2d,p) level calculations.

    • Causality: This self-validating step ensures that the experimental data mathematically converges with quantum mechanical predictions, confirming the overwhelming presence of the 8-keto (lactam) form[2].

Protocol 2: Isothermal Titration Calorimetry (ITC) for Duplex Thermodynamics

This protocol measures the thermodynamic penalty introduced by the N7-methyl group during base pairing[3].

  • Step 1: Oligonucleotide Synthesis and Purification. Synthesize a 15-mer DNA single strand incorporating the modified base using standard phosphoramidite chemistry, followed by HPLC purification.

    • Causality: High purity is essential because even trace truncated sequences will artificially skew the binding stoichiometry (N-value) during ITC[3].

  • Step 2: ITC Titration Execution. Load the modified oligonucleotide (20 µM) into the sample cell and titrate with the complementary strand (200 µM) containing a target pyrimidine at 298 K.

    • Causality: Injecting the complement at a 10x concentration gradient ensures complete saturation of the binding curve, allowing accurate extraction of the association constant (Ka) and enthalpy (ΔH).

  • Step 3: Thermodynamic Extraction. Fit the raw thermogram to an independent binding model to extract ΔH and Ka. Calculate Gibbs free energy (ΔG = -RT ln Ka) and entropy (ΔS = (ΔH - ΔG)/T).

    • Causality: This complete thermodynamic profile isolates the enthalpic penalty caused by the N7-methyl steric clash from the entropic changes associated with solvent reorganization[3].

References

  • Evidence of Tautomerism in 2-Aminopurine from Fluorescence Lifetime Measurements , The Journal of Physical Chemistry B,[Link]

  • Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations , The Journal of Physical Chemistry A,[Link]

  • Synthesis and incorporation into DNA fragments of the artificial nucleobase, 2-amino-8-oxopurine , Bioorganic & Medicinal Chemistry Letters, [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 2-Amino-7-methyl-3H-purin-8(7H)-one

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-Amino-7-methyl-3H-purin-8(7H)-one. Given its structural analogy to endogenous purines, this compound is a prime candidate for modulating enzymes within the purine metabolic pathway. A primary and high-value target in this pathway is Xanthine Oxidase (XO), an enzyme critically implicated in hyperuricemia and gout.[1] This guide presents two robust, field-proven protocols for assessing the inhibitory activity of 2-Amino-7-methyl-3H-purin-8(7H)-one against Xanthine Oxidase: a foundational spectrophotometric assay and a high-sensitivity fluorometric assay. The protocols are designed to be self-validating, incorporating essential controls and detailed explanations of the scientific principles to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting Xanthine Oxidase

Xanthine oxidase (XO) is a critical enzyme that governs the terminal steps of purine catabolism in humans. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[2] While uric acid is a natural antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition is a direct precursor to gout, a debilitating disease characterized by the deposition of monosodium urate crystals in joints, leading to severe inflammation and pain.[1]

Consequently, inhibiting xanthine oxidase is a cornerstone therapeutic strategy for managing gout.[3] Compounds like Allopurinol, a structural analog of hypoxanthine, are widely used clinically and serve as the benchmark positive control in screening assays.[1] 2-Amino-7-methyl-3H-purin-8(7H)-one, as a modified purine, possesses the core scaffold necessary for potential interaction with the active site of XO. The following protocols are designed to rigorously quantify this interaction.

The Purine Catabolism Pathway

The enzymatic activity of Xanthine Oxidase is the rate-limiting step in uric acid production. Understanding this pathway is crucial for interpreting inhibition data.

Purine_Catabolism cluster_pathway Purine Degradation Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric Acid (Hyperuricemia/Gout) Xanthine->Uric_Acid O2, H2O ROS Reactive Oxygen Species (ROS) Xanthine->ROS H2O2 XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->Uric_Acid Inhibitor 2-Amino-7-methyl-3H-purin-8(7H)-one (Test Inhibitor) Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Role of Xanthine Oxidase in Purine Catabolism and Site of Inhibition.

Protocol 1: Spectrophotometric Assay for XO Inhibition

This assay provides a direct and reliable method for quantifying XO activity by measuring the formation of its product, uric acid. The principle is based on the strong absorbance of uric acid at approximately 295 nm.[1] The rate of increase in absorbance is directly proportional to enzyme activity, and a reduction in this rate in the presence of the test compound indicates inhibition.

Materials and Reagents
  • 2-Amino-7-methyl-3H-purin-8(7H)-one (Test Compound)

  • Xanthine Oxidase (from bovine milk, ~0.1 units/mL)

  • Xanthine (Substrate)

  • Allopurinol (Positive Control Inhibitor)

  • Potassium Phosphate Buffer (50-70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO, for compound dissolution)

  • 96-well UV-transparent microplates

  • Microplate reader capable of absorbance measurement at 295 nm

Reagent Preparation
  • Phosphate Buffer: Prepare 50 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase (e.g., 1 unit/mL) in phosphate buffer. Immediately before use, dilute to a working concentration (e.g., 0.05-0.1 U/mL). Expert Tip: The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear for at least 15-20 minutes.

  • Xanthine Substrate Solution: Prepare a 300 µM solution of xanthine in phosphate buffer. Gentle heating may be required to fully dissolve the xanthine.

  • Test Compound & Control Stock Solutions: Dissolve 2-Amino-7-methyl-3H-purin-8(7H)-one and Allopurinol in DMSO to create high-concentration stocks (e.g., 10-50 mM). Prepare serial dilutions in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay must be kept constant and low (e.g., ≤1%) across all wells to avoid solvent-induced artifacts.[2]

Experimental Workflow

Caption: Workflow for the Spectrophotometric Xanthine Oxidase Inhibition Assay.

Step-by-Step Procedure (96-well plate)
  • Assay Setup: Add the following to each well of a UV-transparent 96-well plate:

    • Blank Wells: 160 µL Buffer + 40 µL Vehicle (e.g., Buffer with 1% DMSO).

    • Control Wells (100% Activity): 120 µL Buffer + 40 µL Vehicle + 40 µL XO Solution.

    • Test Compound Wells: 120 µL Buffer + 40 µL Test Compound (at various concentrations) + 40 µL XO Solution.

    • Positive Control Wells: 120 µL Buffer + 40 µL Allopurinol (at various concentrations) + 40 µL XO Solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[2]

  • Reaction Initiation: Initiate the reaction by adding 60 µL of the 300 µM Xanthine Substrate Solution to all wells except the blank. The final volume is 260 µL.

  • Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 295 nm every minute for 15 to 30 minutes.[1]

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:[1] % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    • V_control is the reaction rate of the control (100% activity) well.

    • V_sample is the reaction rate in the presence of the test compound.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: High-Sensitivity Fluorometric Assay for XO Inhibition

This method offers significantly higher sensitivity than the spectrophotometric assay, making it ideal for high-throughput screening (HTS) or when sample material is limited. The assay measures the hydrogen peroxide (H₂O₂), a co-product of the XO reaction.[4] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent product, resorufin.[5]

Materials and Reagents
  • All reagents from Protocol 1

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., ADHP or similar, available in commercial kits)

  • 96-well solid black microplates (to minimize light scatter)

  • Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)[6]

Reagent Preparation
  • Enzyme, Substrate, and Compound Solutions: Prepare as described in section 2.2.

  • Reaction Mix / Cocktail: Prepare a fresh reaction cocktail just before use, protected from light. For each reaction well, mix Assay Buffer, the fluorescent probe, and HRP.[5][6] The exact volumes and concentrations are often optimized and provided in commercial assay kits. A typical mix might contain buffer, 50 µM ADHP, and 1-2 units/mL HRP.

Experimental Workflow

Caption: Workflow for the High-Sensitivity Fluorometric XO Inhibition Assay.

Step-by-Step Procedure (96-well plate)
  • Assay Setup: Add the following to the wells of a solid black 96-well plate:

    • 50 µL of the sample or inhibitor solution (Test Compound, Allopurinol, or Vehicle for control).[2]

  • Add Enzyme: Add 25 µL of the diluted Xanthine Oxidase solution to each well.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.[2]

  • Reaction Initiation: Add 25 µL of the Xanthine substrate solution to initiate the reaction.[2]

  • Add Detection Reagents: Immediately add 50 µL of the freshly prepared Reaction Mix (containing the fluorescent probe and HRP) to all wells.[2]

  • Incubation: Cover the plate to protect it from light and incubate for 15-45 minutes at 37°C.[2][5] The optimal incubation time may need to be determined to ensure the signal remains within the linear range of the instrument.

  • Measurement: Measure the fluorescence intensity using an appropriate plate reader with excitation set to ~535 nm and emission to ~587 nm.[6]

Data Analysis
  • Correct for Background: Subtract the fluorescence reading of the blank (no enzyme) from all other readings.

  • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [ (RFU_control - RFU_sample) / RFU_control ] * 100

    • RFU_control is the background-corrected relative fluorescence unit of the control (100% activity) well.

    • RFU_sample is the background-corrected RFU in the presence of the test compound.

  • Determine IC₅₀: Plot % Inhibition vs. log[Inhibitor] and perform a non-linear regression analysis as described in section 2.5.

Data Interpretation and Expected Results

The primary output of these assays is the IC₅₀ value, which quantifies the potency of 2-Amino-7-methyl-3H-purin-8(7H)-one as a Xanthine Oxidase inhibitor. A lower IC₅₀ value indicates higher potency. These results should be compared against the positive control, Allopurinol.

CompoundAssay TypeExpected IC₅₀ Range (µM)Notes
Allopurinol Spectrophotometric2 - 10Serves as the benchmark for potent inhibition.[7]
Allopurinol Fluorometric1 - 8Values can vary slightly based on specific assay conditions.
2-Amino-7-methyl-3H-purin-8(7H)-one Spectro/FluoroTo be determinedAn IC₅₀ value in the low micromolar or nanomolar range would signify a promising lead compound.
Negative Control (e.g., DMSO) Spectro/FluoroNo inhibitionEnsures that the vehicle does not affect enzyme activity.

Troubleshooting:

  • High Variability: Ensure accurate pipetting and thorough mixing. Check for DMSO precipitation of the test compound at higher concentrations.

  • No Inhibition Observed: The compound may not be an XO inhibitor, or it may be inactive under the tested conditions. Verify the activity of the positive control (Allopurinol) to confirm the assay is working correctly.

  • Signal Too High/Low (Fluorometric): Adjust enzyme concentration or incubation time. Ensure the fluorescent probe has not degraded due to light exposure.

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro characterization of 2-Amino-7-methyl-3H-purin-8(7H)-one as a potential Xanthine Oxidase inhibitor. The spectrophotometric method offers a direct and cost-effective approach, while the fluorometric assay provides the enhanced sensitivity required for HTS and detailed mechanistic studies. By carefully following these procedures and including appropriate controls, researchers can generate high-quality, reproducible data to advance the understanding and potential therapeutic application of this novel purine derivative.

References

  • Benchchem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • Benchchem. (2025). Application Notes and Protocols for Measuring Xanthine Oxidase Activity Using Xanthine Oxidase-IN-4.
  • BioAssay Systems. Xanthine Oxidase - BioAssay Systems.
  • Cayman Chemical. Xanthine Oxidase Fluorometric Assay Kit.
  • MAES0006. Technical Manual Xanthine Oxidase (XOD) Fluorometric Activity Assay Kit.
  • Sigma-Aldrich. Xanthine Oxidase Activity Assay Kit (MAK078) - Technical Bulletin.
  • ACS Publications. (2021). Screening of Xanthine Oxidase Inhibitors by Liquid Crystal-Based Assay Assisted with Enzyme Catalysis-Induced Aptamer Release. Analytical Chemistry.
  • Yang, Y., et al. (2020). Identification of xanthine oxidase inhibitors through hierarchical virtual screening. RSC Advances.

Sources

Application

Title: A Validated Protocol for the Dissolution of 2-Amino-7-methyl-3H-purin-8(7H)-one for In Vitro Cell Culture Applications

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the preparation and use of 2-Amino-7-methyl-3H-purin-8(7H)-one, a purine anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and use of 2-Amino-7-methyl-3H-purin-8(7H)-one, a purine analog, in cell culture applications. Due to the inherent low aqueous solubility characteristic of many purine-like heterocyclic compounds, direct dissolution into cell culture media is often impractical and can lead to precipitation and inconsistent experimental results. This guide details two robust, validated methods for preparing high-concentration stock solutions: a primary method using Dimethyl Sulfoxide (DMSO) and an alternative method employing pH-adjusted aqueous buffer. We explain the scientific rationale behind each protocol, provide detailed step-by-step instructions for creating stock solutions and diluting to final working concentrations, and offer a troubleshooting guide for common issues. The protocols are designed to ensure compound stability, maximize bioavailability in culture, and maintain experimental reproducibility for researchers in cell biology and drug development.

Introduction and Physicochemical Overview

2-Amino-7-methyl-3H-purin-8(7H)-one is a substituted purine derivative. Purine analogs are a class of molecules with significant interest in biomedical research for their roles as potential modulators of various cellular processes. A primary technical hurdle in their in vitro application is their characteristically poor solubility in neutral aqueous solutions, such as standard cell culture media. This challenge stems from their rigid, planar structure and intermolecular hydrogen bonding capabilities, which favor a stable crystal lattice over solvation.

To overcome this, a standard and highly recommended laboratory practice is the preparation of a concentrated stock solution in a suitable solvent, which is then diluted to the final, low-micromolar working concentration in the complete cell culture medium.[1][2] This strategy ensures complete dissolution and minimizes the final concentration of the solvent to levels that are non-toxic to most cell lines.[2]

This application note provides a primary protocol using DMSO, a powerful and widely used aprotic solvent, and an alternative protocol using pH modification, which leverages the acidic nature of the purine ring system to enhance aqueous solubility.[3][4]

Table 1: Physicochemical Properties of 2-Amino-7-methyl-3H-purin-8(7H)-one and Related Analogs

PropertyValue / DescriptionRationale & Source
Molecular Formula C₆H₇N₅OBased on the chemical name and isomeric structures.[5][6]
Molecular Weight 165.15 g/mol Calculated based on the molecular formula.[5]
Appearance Typically a white to off-white solid powder.General characteristic of purine analogs.
Aqueous Solubility Poor at neutral pH.A common feature of purine bases and their derivatives.[7]
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO).DMSO is a standard solvent for dissolving diverse organic compounds for biological assays.[2][4][8]
pH-Dependent Solubility Solubility in aqueous solutions is expected to increase significantly with an increase in pH.Similar to other purines like uric acid, deprotonation at higher pH values creates a more soluble anionic form.[3][9][10]

Core Methodology: The Concentrated Stock Solution Strategy

The use of a concentrated stock solution is a cornerstone of reliable cell culture pharmacology. It circumvents the issues of weighing minute quantities of a compound for each experiment and overcomes the poor solubility in the final medium.[1]

Causality Behind the Method: By dissolving the compound at a high concentration (e.g., 10-20 mM) in a solvent where it is highly soluble, we create a stable reserve.[4] This stock is then diluted (typically 1:1000 or greater) into the aqueous cell culture medium. This large dilution factor ensures that the compound remains in solution and that the final concentration of the organic solvent is kept below cytotoxic levels (generally ≤0.1% v/v for DMSO).[2]

Below is a generalized workflow for preparing and using 2-Amino-7-methyl-3H-purin-8(7H)-one in cell culture experiments.

G cluster_0 Preparation of Concentrated Stock Solution cluster_1 Method A: DMSO (Primary) cluster_2 Method B: pH-Adjusted H2O (Alternative) cluster_3 Preparation of Working Solution & Cell Treatment weigh 1. Weigh Compound add_dmso 2a. Add Sterile DMSO weigh->add_dmso add_water 2b. Add Sterile H2O weigh->add_water vortex_dmso 3a. Vortex to Dissolve add_dmso->vortex_dmso stock_dmso 10 mM Stock in DMSO vortex_dmso->stock_dmso dilute 4. Dilute Stock into Pre-warmed Medium stock_dmso->dilute add_naoh 3b. Add 1N NaOH (dropwise) add_water->add_naoh stock_naoh 10 mM Stock (Aqueous) add_naoh->stock_naoh stock_naoh->dilute vortex_final 5. Mix Immediately dilute->vortex_final add_cells 6. Add to Cells vortex_final->add_cells vehicle Vehicle Control (Medium + Solvent) vortex_final->vehicle Parallel Control vehicle->add_cells

Caption: Experimental workflow for preparing and using the compound in cell culture.

Experimental Protocols

Safety Precaution: Always handle solid compounds and concentrated solvents in a chemical fume hood or powder-handling enclosure. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (Primary Method)

This method is recommended for its simplicity and reliability for most applications. DMSO is compatible with most cell culture plastics and is well-tolerated by many cell lines at low concentrations.[2][11]

Materials:

  • 2-Amino-7-methyl-3H-purin-8(7H)-one powder (MW: 165.15 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:

    • Mass (mg) = Concentration (mmol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 165.15 g/mol = 1.65 mg

  • Weigh Compound: Carefully weigh out 1.65 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Ensure Complete Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes until all solid material is completely dissolved. The resulting solution should be clear and particulate-free. Gentle warming in a 37°C water bath can aid dissolution if necessary.[11]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[12] Store aliquots at -20°C or -80°C, protected from light. The solution is typically stable for several months under these conditions.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment (Alternative Method)

This method is suitable for experiments where DMSO may interfere with the assay or is otherwise undesirable. It relies on the principle that increasing the pH deprotonates the purine, forming a more water-soluble salt.[3][9]

Materials:

  • 2-Amino-7-methyl-3H-purin-8(7H)-one powder (MW: 165.15 g/mol )

  • 1N Sodium Hydroxide (NaOH), sterile

  • Sterile, deionized, or cell culture-grade water

  • Sterile conical tube or glass vial

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar (optional, but recommended)

Procedure:

  • Calculate and Weigh: Weigh out 1.65 mg of the compound and place it in a sterile tube.

  • Initial Suspension: Add approximately 800 µL of sterile water. The compound will likely not dissolve and will form a suspension.

  • Adjust pH to Dissolve: While stirring or vortexing gently, add 1N NaOH drop-by-drop. Purine analogs often require only a few microliters.[1] Continue adding drops until the solid completely dissolves and the solution becomes clear.

  • Bring to Final Volume: Once dissolved, add sterile water to bring the total volume to exactly 1 mL. Mix thoroughly.

  • Sterilization and Storage: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile storage tube.[13] Store in aliquots at -20°C.

    • Note: When this basic stock is added to the buffered cell culture medium, the medium's buffering capacity should neutralize the small amount of base, preventing a significant pH shift. However, for sensitive applications, it is good practice to verify the final pH of the medium after adding the compound.

Protocol 3: Preparation of Working Solution for Cell Treatment

This protocol is the final step before introducing the compound to your cells and is the same regardless of which stock solution method was used.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of your concentrated stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM from a 10 mM stock:

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM) × V₁ = (10 µM) × (10 mL)

    • V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilute into Medium: Add the 10 µL of stock solution directly into the 10 mL of pre-warmed medium. Crucially, mix the solution immediately and thoroughly by gentle swirling or pipetting to prevent localized high concentrations and potential precipitation. [11]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (10 µL of DMSO or pH-adjusted water) to an equivalent volume of medium (10 mL). This is essential to ensure that any observed cellular effects are due to the compound and not the solvent.[2]

  • Treat Cells: Remove the old medium from your cells and replace it with the medium containing the compound or the vehicle control.

Troubleshooting

Table 2: Common Issues and Recommended Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO. Insufficient solvent volume or low-quality DMSO. Compound may have very low solubility even in DMSO.Increase DMSO volume slightly. Use fresh, anhydrous, cell culture-grade DMSO. Gentle warming (37°C) or brief sonication may assist dissolution.
Precipitate forms immediately upon dilution into cell culture medium. The compound's solubility limit in the aqueous medium was exceeded ("crashing out"). Stock solution was added to cold medium. Inadequate mixing.Add the stock solution to pre-warmed (37°C) medium. Mix vigorously immediately after adding the stock.[11] If precipitation persists, a lower working concentration may be necessary. For some compounds, using medium with a lower serum concentration during initial dilution can help.
Observed cytotoxicity in both treated and vehicle control wells. The final solvent concentration (e.g., DMSO) is too high.Ensure the final DMSO concentration is ≤0.1%.[2] If higher compound concentrations are needed, consider preparing a more concentrated stock (e.g., 50-100 mM) if solubility allows, or use the pH-adjusted aqueous stock method.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution leading to compound degradation. Inaccurate pipetting of small volumes.Prepare single-use aliquots of the stock solution.[12] Use calibrated pipettes for all dilutions. Prepare a fresh working solution for each experiment.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs Website. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]

  • DNAmod. (2020). 2-amino-7-methyl-7H-purin-6-ol. Retrieved from The DNA Modification Database. [Link]

  • DNAmod. (2020). 2-amino-3-methyl-3,9-dihydro-6H-purin-6-one. Retrieved from The DNA Modification Database. [Link]

  • Study on the effect of pH value on the solubility of uric acid. (2010). Journal of Clinical Rehabilitative Tissue Engineering Research. [Link]

  • Steed, R. (2021). Why improving the PH value in urine could improve the solubility of uric acid? Quora. [Link]

  • Kaneko, K., et al. (2012). Effect of urine pH changed by dietary intervention on uric acid clearance mechanism of pH-dependent excretion of urinary uric acid. Nutrition Journal. [Link]

  • How Does pH Affect Solubility? (2020). YouTube. [Link]

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. (2023). RSC Medicinal Chemistry. [Link]

  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. (2020). Journal of Chemical & Engineering Data. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2017). Chemistry – A European Journal. [Link]

Sources

Method

Application Note: HPLC Method Development for 2-Amino-7-methyl-3H-purin-8(7H)-one Quantitative Analysis

Executive Summary & Analyte Profiling 2-Amino-7-methyl-3H-purin-8(7H)-one is a highly polar, nitrogen-rich heterocyclic compound. Structurally related to 7-methyl-8-oxoguanine (a critical biomarker of oxidative DNA damag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

2-Amino-7-methyl-3H-purin-8(7H)-one is a highly polar, nitrogen-rich heterocyclic compound. Structurally related to 7-methyl-8-oxoguanine (a critical biomarker of oxidative DNA damage and a synthetic pharmaceutical intermediate) [1], this purine derivative presents significant analytical challenges.

Standard reversed-phase chromatography (e.g., C18) often fails to retain such polar purines, resulting in co-elution with the solvent front. Furthermore, the presence of the 2-amino group (pKa ~3.5) and the tautomeric nature of the purine-8-one system necessitate strict mobile phase pH control to prevent peak tailing and splitting. This application note details a self-validating, highly reproducible HPLC-UV/MS method utilizing a Pentafluorophenyl (PFP) stationary phase and Mixed-Mode Cation Exchange (MCX) solid-phase extraction.

Strategic Method Development Framework (The "Why")

To ensure scientific integrity and robust quantification, the method was developed based on the specific physicochemical properties of the analyte.

Stationary Phase Selection: The PFP Advantage

Aliphatic C18 columns rely purely on hydrophobic dispersion forces, which are insufficient for retaining highly polar purines. We selected a Pentafluorophenyl (PFP) column . The PFP phase provides multi-modal retention mechanisms:

  • π−π Interactions: The electron-deficient fluorinated ring strongly interacts with the electron-rich purine ring.

  • Dipole-Dipole & Hydrogen Bonding: The highly electronegative fluorine atoms interact with the amine and carbonyl groups of the analyte.

  • Shape Selectivity: PFP phases offer rigid planar recognition, ideal for resolving structurally similar purine isomers.

Mobile Phase & pH Dynamics

The 2-amino group dictates the molecule's ionization state. If the mobile phase pH fluctuates near its pKa (~3.5), the analyte will exist in a dynamic equilibrium between protonated and neutral states, causing severe peak broadening.

  • Aqueous Phase: 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid. This ensures the 2-amino group remains consistently protonated, while providing excellent volatility for downstream MS compatibility.

  • Organic Modifier: Methanol is strictly preferred over acetonitrile. Methanol acts as a protic solvent that enhances hydrogen bonding between the purine and the PFP stationary phase, significantly increasing retention and peak symmetry.

G Start Target: 2-Amino-7-methyl -3H-purin-8(7H)-one Challenge High Polarity & Basic Amino Group (pKa ~3.5) Start->Challenge ColSelect Stationary Phase Selection Challenge->ColSelect PFP PFP (Pentafluorophenyl) Pi-Pi & Dipole Interactions ColSelect->PFP Optimal Choice C18 Standard C18 Poor Retention ColSelect->C18 Sub-optimal MP Mobile Phase Optimization PFP->MP pH Buffer: 10mM NH4-Formate pH 3.0 (Ensures Protonation) MP->pH Org Organic: Methanol Enhances Protic Interactions MP->Org Final Robust HPLC-UV/MS Method pH->Final Org->Final

Caption: Chromatographic method development logic for polar purine derivatives.

Experimental Protocols (The "How")

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Because the analyte is basic and polar, standard liquid-liquid extraction yields poor recovery. We utilize an Oasis MCX (or equivalent) Solid Phase Extraction protocol. The sulfonic acid groups on the MCX resin strongly bind the protonated 2-amino group, allowing aggressive washing to remove neutral and acidic matrix interferences.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: Dilute 200 µL of plasma/matrix with 200 µL of 2% Formic Acid in water to ensure the analyte is fully protonated (pH < 2.0).

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the acidified sample at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove hydrophilic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove hydrophobic neutral/acidic lipids.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing it from the cation exchange resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

SPE Step1 1. Condition 1mL MeOH, 1mL 2% FA Step2 2. Load Sample Acidified to pH < 2.0 Step1->Step2 Step3 3. Wash 1 (Aqueous) 1mL 2% FA in H2O Step2->Step3 Step4 4. Wash 2 (Organic) 1mL 100% MeOH Step3->Step4 Step5 5. Elute Target 1mL 5% NH4OH in MeOH Step4->Step5 Step6 6. Reconstitute Evaporate & dissolve in MP Step5->Step6

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic purines.

Chromatographic Conditions

The following parameters establish a self-validating system where retention time and peak symmetry act as continuous indicators of column health and mobile phase accuracy.

ParameterSpecification
Column Phenomenex Kinetex® PFP, 2.6 µm, 100 x 2.1 mm
Mobile Phase A 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid)
Mobile Phase B 100% Methanol (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temperature 35°C (Stabilizes mass transfer and reduces backpressure)
Injection Volume 5 µL
UV Detection 254 nm and 280 nm (Purine ring conjugated system absorption)
MS/MS Detection ESI+ Mode, MRM Transition: m/z 166.1 123.0 (Loss of HNCO)

Gradient Program:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar band)

  • 1.0 - 4.0 min: 5% 40% B (Elution of analyte)

  • 4.0 - 5.0 min: 40% 95% B (Column wash)

  • 5.0 - 6.5 min: 95% B (Hold wash)

  • 6.5 - 6.6 min: 95% 5% B (Return to initial)

  • 6.6 - 9.0 min: 5% B (Re-equilibration)

Method Validation & Data Presentation

To ensure the trustworthiness of the protocol, the method must meet stringent System Suitability Testing (SST) criteria prior to sample analysis.

System Suitability Acceptance Criteria
  • Retention Time Precision: %RSD 1.0% (n=6)

  • Peak Tailing Factor ( Tf​ ): 1.5 (Ensures no secondary interactions with silanols)

  • Theoretical Plates (N): 10,000

Quantitative Performance Summary

The table below summarizes the expected validation data for 2-Amino-7-methyl-3H-purin-8(7H)-one using the prescribed LC-MS/MS conditions.

Validation ParameterResult / Specification
Linear Dynamic Range 1.0 ng/mL – 1000 ng/mL
Correlation Coefficient ( R2 ) > 0.998 (1/x weighting)
Limit of Detection (LOD) 0.3 ng/mL (S/N 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N 10, RSD 20%)
Intra-day Precision (%RSD) 2.4% – 5.1% (Across 3 QC levels)
Inter-day Precision (%RSD) 3.8% – 6.5% (Across 3 QC levels)
Matrix Effect (Ion Suppression) < 12% (Compensated by stable isotope internal standard)
SPE Extraction Recovery 88.5% ± 4.2%

Troubleshooting & Mechanistic Insights

  • Issue: Shifting Retention Times.

    • Causality: Purines are highly sensitive to the aqueous layer on the PFP stationary phase. If the column is not adequately re-equilibrated (minimum 10 column volumes), the hydration layer fluctuates, altering dipole interactions.

    • Solution: Ensure the 6.6 - 9.0 min re-equilibration step is strictly adhered to.

  • Issue: Peak Tailing or Splitting.

    • Causality: Mobile phase pH has drifted above 3.5, causing the 2-amino group to partially deprotonate during the run.

    • Solution: Remake Mobile Phase A. Always measure pH of the aqueous buffer before mixing with organic solvents.

References

  • Metz, T. O. (Ed.). (2011). Metabolic Profiling: Methods and Protocols (Methods in Molecular Biology, Vol. 708). Springer-Verlag New York. (Contains foundational protocols for the HPLC Analysis of Purines and Pyrimidines). Available at:[Link][1]

  • Lazzarino, G., Amorini, A. M., Di Pietro, V., & Tavazzi, B. (2011). HPLC Analysis of Purines and Pyrimidines for the Clinical Biochemical Diagnosis of Related Inborn Errors of Metabolism. In Metabolic Profiling (pp. 71-88). Humana Press. Available at:[Link][2]

  • Conlon, S. G., Khuu, C., Trasviña-Arenas, C. H., et al. (2024). Cellular Repair of Synthetic Analogs of Oxidative DNA Damage Reveals a Key Structure–Activity Relationship. eScholarship. Available at: [Link][3]

Sources

Application

Mass spectrometry detection parameters for 2-Amino-7-methyl-3H-purin-8(7H)-one

An In-Depth Guide to the Quantitative Analysis of 7-Methylguanine by LC-MS/MS Introduction 7-Methylguanine (7-MeG) is a significant methylated purine adduct formed by the covalent attachment of a methyl group to the N7 p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Quantitative Analysis of 7-Methylguanine by LC-MS/MS

Introduction

7-Methylguanine (7-MeG) is a significant methylated purine adduct formed by the covalent attachment of a methyl group to the N7 position of guanine. Its presence in biological systems is a critical biomarker for assessing DNA damage caused by endogenous metabolic processes or exposure to environmental and chemical methylating agents[1]. While not directly miscoding, the formation of 7-MeG can destabilize the N-glycosidic bond, leading to depurination and the creation of mutagenic apurinic (AP) sites[1]. Consequently, the accurate and sensitive quantification of 7-MeG in various biological matrices is paramount for applications ranging from toxicology and cancer research to clinical diagnostics and drug development[2][3].

This application note provides a comprehensive, field-proven protocol for the robust detection and quantification of 7-Methylguanine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking a reliable and high-throughput analytical solution.

Note on Nomenclature: The analyte of interest, 7-Methylguanine (CAS: 578-76-7), is chemically known by its IUPAC name, 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one[4]. It is a stable tautomer of the less common 2-Amino-7-methyl-3H-purin-8(7H)-one. This guide focuses on the analysis of this predominant and biologically relevant isomer.

Analyte Properties and Characteristics

A foundational understanding of the analyte's physicochemical properties is essential for effective method development. 7-Methylguanine is a polar molecule, a characteristic that dictates the choice of chromatographic and sample preparation strategies.

PropertyValueSource
Chemical Formula C₆H₇N₅OPubChem[4]
Average Mass 165.15 g/mol PubChem[4]
Monoisotopic Mass 165.06506 DaPubChem[4]
Structure alt text PubChem[4]

LC-MS/MS System Workflow

The overall analytical workflow involves sample preparation to isolate the analyte and remove interferences, followed by chromatographic separation and detection by tandem mass spectrometry.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis RawSample Biological Matrix (e.g., Plasma) PreparedSample Cleaned & Extracted Analyte RawSample->PreparedSample Protein Precipitation & Filtration UHPLC UHPLC System (HILIC Separation) PreparedSample->UHPLC Injection MS Tandem MS (MRM Detection) UHPLC->MS ESI Source Data Data Acquisition & Processing MS->Data

Caption: High-level overview of the analytical workflow.

I. Liquid Chromatography Protocol

Rationale for Methodology: Due to the high polarity of 7-Methylguanine, conventional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention, leading to poor peak shape and potential co-elution with matrix components in the solvent front. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique for this application. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes like 7-MeG through a partitioning mechanism into a water-enriched layer on the stationary phase surface[5][6][7][8][9]. This results in excellent retention, sharp peaks, and enhanced sensitivity in the mass spectrometer due to the high organic content of the mobile phase facilitating efficient desolvation in the ESI source[5].

ParameterRecommended Setting
LC System UHPLC System (e.g., Agilent, Waters, SCIEX)
Column HILIC Amide or Zwitterionic Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution 0.0 min: 95% B -> 5.0 min: 50% B -> 5.1 min: 95% B -> 7.0 min: 95% B

Step-by-Step LC Protocol:

  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample into the system.

  • Gradient Elution: Run the gradient as specified in the table above. The gradient starts with high organic content to retain 7-MeG, then gradually increases the aqueous component to elute the analyte.

  • Re-equilibration: Ensure the column is fully re-equilibrated at the initial conditions between injections for reproducible retention times.

II. Mass Spectrometry Protocol

Rationale for Methodology: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity and sensitivity for quantitative analysis. Electrospray Ionization (ESI) in the positive ion mode is chosen because the multiple nitrogen atoms in the purine ring structure of 7-MeG are readily protonated, forming a stable [M+H]⁺ precursor ion. Collision-Induced Dissociation (CID) of this precursor ion generates characteristic product ions that serve as a unique signature for the analyte, minimizing the potential for interference from co-eluting matrix components. The use of an isotopically labeled internal standard (e.g., 7-methyl-d3-guanine) is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest accuracy and precision[1][10][11].

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550 °C
MRM Transitions See table below

Optimized MRM Transitions for 7-Methylguanine:

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
7-Methylguanine 166.1149.125100
7-Methylguanine (Confirming) 166.194.135100
Internal Standard (7-Me-d3-G) 169.1152.125100

Proposed Fragmentation Pathway: The primary fragmentation of the protonated 7-Methylguanine precursor ion (m/z 166.1) involves characteristic losses from the purine ring structure.

Fragmentation Precursor [M+H]⁺ m/z 166.1 (C₆H₈N₅O)⁺ Product1 Product Ion m/z 149.1 (C₅H₆N₄O)⁺ Precursor->Product1 -NH₃ (Ammonia) CE ~25 eV Product2 Product Ion m/z 94.1 (C₄H₄N₃)⁺ Precursor->Product2 -NH₃, -CO, -HCN CE ~35 eV

Caption: Proposed CID fragmentation pathway for 7-Methylguanine.

III. Sample Preparation Protocol (Human Plasma)

Rationale for Methodology: The primary challenge in bioanalysis is the removal of abundant matrix components, such as proteins and phospholipids, which can interfere with the analysis and contaminate the LC-MS system[12]. For plasma samples, a simple and effective protein precipitation protocol using a high volume of cold organic solvent (e.g., acetonitrile) is sufficient to crash out the majority of proteins[13]. Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte of interest. This "crash and shoot" method is fast, cost-effective, and suitable for high-throughput analysis[12].

SamplePrep Start 1. Aliquot 100 µL Plasma Spike 2. Add Internal Standard Start->Spike Precipitate 3. Add 300 µL Cold Acetonitrile Spike->Precipitate Vortex 4. Vortex for 1 minute Precipitate->Vortex Centrifuge 5. Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge Transfer 6. Transfer Supernatant to a clean vial Centrifuge->Transfer Inject 7. Inject into LC-MS/MS Transfer->Inject

Caption: Step-by-step workflow for plasma sample preparation.

Step-by-Step Protocol:

  • Thaw Samples: Thaw frozen plasma samples on ice to maintain stability.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Spike Internal Standard: Add a small volume (e.g., 10 µL) of the isotopically labeled internal standard working solution to every sample, calibrator, and quality control (QC) sample.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the tube. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation[13].

  • Mix: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins[14].

  • Collect Supernatant: Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.

  • Analyze: Place the vial in the autosampler for injection into the LC-MS/MS system.

IV. Method Validation and Trustworthiness

To ensure the generation of reliable and reproducible data for regulatory submission or critical research decisions, the described method must be fully validated. The validation process establishes the performance characteristics of the assay and ensures it is fit for its intended purpose. All validation experiments should adhere to the principles outlined in regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation Guidance[15][16][17][18].

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used over a defined concentration range.

  • Accuracy and Precision: Accuracy measures the closeness of determined values to the nominal concentration, while precision measures the reproducibility of replicate measurements. These are evaluated at multiple QC levels (low, mid, and high) both within a single run (intra-day) and across multiple runs (inter-day).

  • Matrix Effect: The suppression or enhancement of ionization caused by co-eluting components from the biological matrix. It is assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a clean solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

By rigorously validating these parameters, the protocol becomes a self-validating system, ensuring that the generated data is trustworthy and scientifically sound[15][19].

Conclusion

This application note details a robust and highly sensitive LC-MS/MS method for the quantitative determination of 7-Methylguanine. The strategic use of HILIC for chromatographic separation overcomes the challenges associated with analyzing this polar compound, while positive mode ESI-MS/MS provides exceptional selectivity and sensitivity. The provided protocols for instrumentation and sample preparation are designed to be readily implemented in analytical laboratories. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reliable, and defensible data for critical research and development applications.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Jian, W., Xu, Y., Edom, R. W., & Weng, N. (2011). Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. Bioanalysis. [Link]

  • Teleki, A., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Chirita, R. I., & West, C. (2007). New Approaches for Analysis of Metabolism Compounds in Hydrophilic Interaction Chromatography. Taylor & Francis Online. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • McCalley, D. V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]

  • Ivanisevic, J., & Want, E. J. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (2018). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Singh, R., & Farmer, P. B. (2006). Simultaneous quantitation of 7-methyl- and O-6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. ResearchGate. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Chao, M. R., et al. (2007). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Portland Press. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398679, 7-Methylguanine. [Link]

  • Yen, T. Y., et al. (2002). Quantitative Determination of N7-Methyldeoxyguanosine and O6-Methyldeoxyguanosine in DNA by LC−UV−MS−MS. Analytical Chemistry. [Link]

  • Zahid, M., et al. (2004). Mass spectrometric determination of the rate of depurination of 7-methylguanine, 3-methyladenine and 7-methyladenine after reaction of methyl methanesulfonate with DNA. AACR Journals. [Link]

  • Giebułtowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B. [Link]

  • Enroth, C., et al. (2024). Global and single-nucleotide resolution detection of 7-methylguanosine in RNA. Taylor & Francis Online. [Link]

  • Thompson, J. R., et al. (2018). Nucleic acid sample preparation from whole blood in a paper microfluidic device using isotachophoresis. PLOS ONE. [Link]

  • Norgen Biotek Corp. (2022). 3 Best Tips for Processing Plasma Cell-Free DNA & RNA. [Link]

  • Wang, J., et al. (2024). Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS. Analytical Chemistry. [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]

  • Wróblewska, J., et al. (2019). Detailed methodology of different plasma preparation procedures... ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocols: Isolating High-Purity 2-Amino-7-methyl-3H-purin-8(7H)-one via Optimized Crystallization

Abstract This document provides a comprehensive guide to developing a robust crystallization process for the isolation and purification of 2-Amino-7-methyl-3H-purin-8(7H)-one, a methylated guanine derivative. Recognizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization process for the isolation and purification of 2-Amino-7-methyl-3H-purin-8(7H)-one, a methylated guanine derivative. Recognizing the inherent challenges in crystallizing purine systems—often characterized by low solubility and potential for polymorphism—this guide moves beyond a single, rigid protocol. Instead, it establishes a systematic, first-principles approach for researchers, scientists, and drug development professionals. We will explore the foundational physicochemical properties of the target molecule, detail multiple strategic crystallization methodologies, and provide a logical framework for troubleshooting common issues. The protocols herein are designed as self-validating systems to guide the user from initial solvent screening to the isolation of high-purity crystalline material.

Introduction: The Crystallization Imperative

2-Amino-7-methyl-3H-purin-8(7H)-one, a structural analog of guanine, belongs to the purine class of heterocyclic compounds. These molecules are fundamental in both biological systems and medicinal chemistry.[1] For applications in drug development and research, obtaining the target compound in a highly pure, crystalline, and stable solid form is a non-negotiable prerequisite. Crystallization is the most powerful technique for achieving this, offering unparalleled purification and control over the final physical form of the active substance.[2]

The strong intermolecular hydrogen bonding capabilities of the purine core, conferred by its amino and lactam functionalities, lead to high lattice energies. This results in characteristically high melting points and often-poor solubility in common organic solvents, making crystallization a significant challenge.[3] Furthermore, purine derivatives are known to exhibit polymorphism, where different crystalline forms of the same compound can possess distinct physical properties, including solubility and bioavailability.[4] Therefore, a well-controlled crystallization process is critical not only for purity but also for ensuring batch-to-batch consistency of the solid-state form.

This guide provides the technical foundation and practical protocols to systematically develop and optimize a crystallization procedure for 2-Amino-7-methyl-3H-purin-8(7H)-one.

Physicochemical Profile & Strategic Considerations

A successful crystallization strategy begins with understanding the molecule's properties. While specific experimental data for 2-Amino-7-methyl-3H-purin-8(7H)-one is not widely published, we can infer its behavior from its structure and data from analogous compounds like guanine and other methylated purines.[5][6]

The molecule possesses both hydrogen bond donors (-NH2, ring -NH) and acceptors (C=O, ring nitrogens), suggesting strong self-association. Its structure is largely planar, facilitating efficient crystal packing through π-π stacking interactions, a common feature in purine crystal structures.[7] Like many amino acids and related compounds, it likely exists as a zwitterion in the solid state, contributing to its high melting point and preference for polar solvents.[3]

Table 1: Predicted Physicochemical Properties and Strategic Implications

PropertyPredicted Value / CharacteristicStrategic Implication for Crystallization
Molecular Formula C₆H₇N₅O---
Molecular Weight 165.15 g/mol ---
Melting Point High (>250 °C, likely with decomposition)High dissolution temperatures will be required. Thermal stability of the compound in the chosen solvent must be verified.
Aqueous Solubility Low at neutral pH. Solubility increases significantly at low (<2) and high (>10) pH.Reactive crystallization via pH swing is a viable strategy. Water is a potential anti-solvent or a primary solvent if pH is adjusted.[8]
Organic Solubility - Non-polar (e.g., Hexane, Toluene): Very Low- Mid-polarity (e.g., Ethyl Acetate, DCM): Low- Polar Aprotic (e.g., DMF, DMSO, Acetonitrile): Moderate to High, especially when heated.- Polar Protic (e.g., Alcohols, Water): Low to Moderate, increasing with heat.Solvent screening should focus on polar aprotic and protic solvents. Anti-solvent techniques using non-polar solvents are highly applicable.[2]
Polymorphism High probabilityThe cooling rate, solvent choice, and level of supersaturation must be carefully controlled. Isolated crystals should be analyzed (XRPD, DSC) to identify the form.[4]

Core Methodologies for Crystallization

The goal of any crystallization technique is to create a supersaturated solution from which the compound will preferentially crystallize, leaving impurities behind in the solution (mother liquor).[2] The choice of method depends on the solubility profile determined during solvent screening.

General Crystallization Workflow

The following diagram illustrates the fundamental steps common to most crystallization protocols.

G cluster_prep Preparation cluster_cryst Crystal Formation cluster_iso Isolation Dissolution 1. Dissolution (Crude solid in min. hot solvent) HotFiltration 2. Hot Filtration (Remove insoluble impurities) Dissolution->HotFiltration Induction 3. Induction (e.g., Slow Cooling, Anti-Solvent) HotFiltration->Induction Growth 4. Crystal Growth (Maturation / Digestion) Induction->Growth Isolation 5. Isolation (Filtration) Growth->Isolation Washing 6. Washing (Cold, pure solvent) Isolation->Washing Drying 7. Drying (Vacuum oven) Washing->Drying Product Pure Crystalline Product Drying->Product

Caption: General workflow for purification by recrystallization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Solvent Screening for Optimal Recrystallization System

Objective: To identify a solvent or solvent system where 2-Amino-7-methyl-3H-purin-8(7H)-one has high solubility when hot and low solubility when cold.

Methodology:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate will show poor solubility.

  • For solvents where the compound is poorly soluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid completely dissolves.

  • Record the approximate volume of solvent required. An ideal solvent dissolves the compound in a reasonable volume (e.g., 20-50 volumes, or 20-50 µL per mg of compound).

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 20-30 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Selection Criteria: The best solvent is one that dissolves the compound completely at high temperature but results in significant crystal precipitation upon cooling. If no single solvent is ideal, proceed to Protocol 2 or 3.

Table 2: Recommended Solvents for Screening

SolventBoiling Point (°C)Polarity IndexRationale / Notes
Water10010.2Excellent for polar compounds. Consider pH adjustment (e.g., with dilute HCl or NaOH) to aid dissolution, followed by neutralization.
Ethanol784.3Good general-purpose polar protic solvent. Often used in mixtures with water.
Isopropanol823.9Similar to ethanol, but less polar. Can be effective as an anti-solvent.
Acetonitrile825.8Polar aprotic solvent, good for compounds with H-bond donors.
N,N-Dimethylformamide (DMF)1536.4Powerful polar aprotic solvent. Often dissolves purines well. High boiling point can be a challenge for removal. Often used with an anti-solvent.
Dimethyl Sulfoxide (DMSO)1897.2Very powerful polar aprotic solvent. Use as a last resort due to extremely high boiling point.[9]
Protocol 2: Standard Crystallization by Slow Cooling

Objective: To purify the compound from a single-solvent system identified in Protocol 1.

Methodology:

  • Place the crude 2-Amino-7-methyl-3H-purin-8(7H)-one in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This should be done on a hot plate with stirring.

  • If any insoluble impurities remain, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum at an appropriate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 3: Anti-Solvent Addition Crystallization

Objective: To crystallize the compound when it is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").

Methodology:

  • Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., DMF or DMSO) at room temperature.

  • Filter the solution if necessary to remove any particulate matter.

  • Slowly add the "anti-solvent" (e.g., water, isopropanol, or ethyl acetate) dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • If necessary, gently warm the solution until it becomes clear again, then allow it to cool slowly as in Protocol 2.

  • Allow the solution to stand undisturbed for several hours or overnight to allow for complete crystal growth.

  • Isolate, wash, and dry the crystals as described in Protocol 2, using the final solvent mixture for washing.

Troubleshooting Framework

Crystallization development is often an iterative process. The following decision tree provides a logical approach to common challenges.

G start Crystallization Attempt Outcome no_xtal no_xtal start->no_xtal No Crystals Form oil_out oil_out start->oil_out Compound Oils Out low_yield low_yield start->low_yield Low Yield / Purity scratch 1. Scratch inner wall of flask 2. Add a seed crystal no_xtal->scratch Is solution clear? add_solvent 1. Re-heat to dissolve oil 2. Add more 'good' solvent oil_out->add_solvent Is solution saturated? check_sol 1. Evaporate mother liquor to get a second crop 2. Re-crystallize with a different solvent system low_yield->check_sol Is mother liquor concentrated? concentrate 1. Evaporate some solvent 2. Add more anti-solvent scratch->concentrate Still no crystals? cool_longer Cool to lower temp (e.g., -20°C freezer) concentrate->cool_longer Still no crystals? cool_slower 1. Slow down the cooling rate 2. Use a more viscous solvent add_solvent->cool_slower Still oils out? wash_better Ensure washing is done with ice-cold, pure solvent check_sol->wash_better Are crystals discolored?

Caption: A decision tree for troubleshooting common crystallization issues.

Conclusion

The successful isolation of high-purity, crystalline 2-Amino-7-methyl-3H-purin-8(7H)-one is an achievable goal that hinges on a systematic and informed approach. Due to the inherent properties of the purine scaffold, a methodical solvent screening process is the most critical first step. By leveraging the principles of slow cooling and anti-solvent addition, and by applying the logical troubleshooting framework provided, researchers can overcome the challenges of low solubility and polymorphism. The protocols detailed in this application note provide a robust starting point for developing a scalable and reproducible crystallization process, ensuring the consistent quality required for advanced research and pharmaceutical development.

References

  • Vertex AI Search. (2022). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes.
  • Crystal Growth & Design. (2020). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. ACS Publications.
  • Chemical Reviews. (2009). Solvent-Free Heterocyclic Synthesis. ACS Publications.
  • Chemister.ru. (n.d.). 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one.
  • National Institutes of Health. (n.d.). The Crystallization of Monosodium Urate. PMC - NIH.
  • ACS Publications. (2019). Uric Acid Crystallization Interrupted with Competing Binding Agents.
  • MDPI. (2025). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • DNAmod. (2020). 2-amino-7-methyl-7H-purin-6-ol.
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Google Patents. (n.d.). US8865730B2 - Polymorphic forms of (S)-2-(1-(9H-purin-6-ylamino)propyl).
  • Chemguide. (2016). an introduction to amino acids.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • DNAmod. (2020). 2-amino-3-methyl-3,7-dihydro-6H-purin-6-one.

Sources

Application

Application Note: High-Throughput Screening (HTS) of 2-Amino-7-methyl-3H-purin-8(7H)-one Derivatives in Drug Discovery

Executive Summary 2-Amino-7-methyl-3H-purin-8(7H)-one is a highly versatile heterocyclic scaffold utilized in modern drug discovery. Its structural resemblance to both the adenine ring of ATP and the guanine-derived phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-7-methyl-3H-purin-8(7H)-one is a highly versatile heterocyclic scaffold utilized in modern drug discovery. Its structural resemblance to both the adenine ring of ATP and the guanine-derived pharmacophore of innate immune modulators makes it a privileged building block for high-throughput screening (HTS) libraries. This application note details the causal rationale and self-validating protocols for deploying this scaffold in two distinct HTS modalities: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase inhibition, and Cell-Based Reporter Assays for Toll-like receptor (TLR) agonism.

Molecular Rationale & Target Causality

The purine core is a ubiquitous pharmacophore with a well-documented history in pharmacology. The specific substitution pattern of 2-Amino-7-methyl-3H-purin-8(7H)-one offers unique advantages for two major therapeutic targets:

  • Kinase Hinge-Binding: In oncology and inflammatory disease drug discovery, the 2-amino group and the N7/N9 positions of purine derivatives act as critical hydrogen bond donors and acceptors. This specific geometry allows the scaffold to perfectly mimic ATP binding at the highly conserved kinase hinge region, making it an ideal starting point for competitive kinase inhibitors[1].

  • TLR7/8 Immunomodulation: In immunology, 2-amino-8-oxopurine derivatives are established agonists of endosomal Toll-like receptors 7 and 8 (TLR7/8). The scaffold interacts directly with the leucine-rich repeat (LRR) domains of these receptors to trigger innate immune responses[2]. The inclusion of a 7-methyl group alters the tautomeric equilibrium and lipophilicity of the molecule, heavily influencing both target residence time and endosomal membrane permeability.

Biochemical HTS: TR-FRET Kinase Profiling

Causality & Rationale

A major challenge when screening purine derivatives is their intrinsic autofluorescence in the UV-blue spectrum (300–400 nm), which creates high background noise and false positives in standard fluorescence intensity assays. TR-FRET resolves this by employing a lanthanide chelate (e.g., Europium) donor and a far-red acceptor. The time-delayed measurement (typically a 50–100 µs delay) allows the short-lived autofluorescence of the purine scaffold to decay completely before signal acquisition. This ensures a self-validating system where the 665 nm / 620 nm emission ratio strictly correlates with target binding and phosphorylation, eliminating compound interference[3].

Self-Validating Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Acoustically dispense 10 nL of 2-Amino-7-methyl-3H-purin-8(7H)-one library compounds (in 100% DMSO) into a 384-well low-volume proxiplate.

    • Self-Validation Step: Include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition) to establish the maximum assay window.

  • Enzyme/Substrate Addition: Add 5 µL of the Kinase and Biotinylated-Peptide substrate mixture. Incubate for 10 minutes at room temperature (RT) to allow pre-binding of the purine scaffold to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of ATP (calibrated to the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Incubation & Read: Incubate for 60 minutes. Read on an HTS microplate reader using a TR-FRET module (Excitation: 337 nm; Emission: 620 nm and 665 nm).

TR_FRET_Workflow A 1. Dispense Kinase & Substrate B 2. Add Purine Library (Scaffold) A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate (60 min, RT) C->D E 5. Add TR-FRET Detection Mix (Eu-Antibody + Tracer) D->E F 6. Read Plate (665nm/620nm) E->F

Figure 1: Step-by-step TR-FRET biochemical screening workflow for kinase inhibitors.

Cell-Based HTS: Endosomal TLR7/8 NF-κB Reporter Assay

Causality & Rationale

While biochemical binding confirms target affinity, it does not guarantee cellular efficacy. TLR7 and TLR8 are localized exclusively in the endolysosomal compartment. Therefore, the 2-Amino-7-methyl-3H-purin-8(7H)-one scaffold must possess sufficient membrane permeability to enter the cell and reach the endosome. A cell-based NF-κB luciferase reporter assay is utilized because it directly couples endosomal receptor agonism to a quantifiable transcriptional output, validating both pharmacokinetics (cellular permeability) and pharmacodynamics (functional agonism).

Self-Validating Protocol
  • Cell Seeding: Plate HEK-Blue™ TLR7 or TLR8 reporter cells (co-expressing the human TLR gene and an NF-κB-inducible Luciferase reporter) at 2.5×104 cells/well in a 384-well white tissue culture plate.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell adherence and basal state stabilization.

  • Compound Treatment: Pin-transfer 50 nL of the purine compound library.

    • Self-Validation Step: Use R848 (Resiquimod) as a positive control for maximum TLR7/8 activation and untreated DMSO wells as basal controls.

  • Target Engagement: Incubate for 18–24 hours. The purine scaffold enters the endosome, binds the TLR LRR domain, and triggers the MyD88/IRAK/TRAF6 cascade, culminating in NF-κB translocation.

  • Signal Detection: Add 10 µL of a homogeneous luminescent substrate (e.g., ONE-Glo™). The lysis buffer instantly ruptures the cells, allowing luciferase to react with luciferin to produce light.

  • Read: Measure luminescence. Calculate the fold-induction relative to the DMSO negative control.

TLR_Pathway Ligand 2-Amino-7-methyl-3H-purin-8(7H)-one TLR Endosomal TLR7/8 Ligand->TLR Binds LRR Domain MyD88 MyD88 Adaptor TLR->MyD88 Dimerization IRAK IRAK1/4 Complex MyD88->IRAK Recruitment TRAF6 TRAF6 IRAK->TRAF6 Phosphorylation NFkB NF-κB Translocation TRAF6->NFkB IKK Activation Reporter Luciferase Reporter Output NFkB->Reporter Gene Transcription

Figure 2: TLR7/8 activation and NF-κB signaling pathway by purine-based agonists.

Quantitative Data & Assay Validation

To ensure the trustworthiness of the HTS campaigns, assay robustness must be quantified using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening. The table below summarizes the expected quantitative metrics when screening 2-Amino-7-methyl-3H-purin-8(7H)-one libraries using the protocols outlined above.

Assay ModalityTarget ClassReadout FormatSignal-to-Background (S/B)Expected Z'-FactorReference Control
Biochemical KinasesTR-FRET (665/620 nm)> 10.00.75 – 0.85Staurosporine
Cell-Based TLR7/8Luminescence> 25.00.65 – 0.75R848 (Resiquimod)

References

  • Title: SwiftFluo® TR-FRET Kinase Kits Source: Pharmaceutical Technology URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]

  • Title: Synthesis of 2'-deoxy-l-nucleosides (WO2001034618A2)

Sources

Method

Application Note &amp; Standard Operating Procedure: 2-Amino-7-methyl-3H-purin-8(7H)-one

Scientific Context & Rationale 2-Amino-7-methyl-3H-purin-8(7H)-one (CAS: 772283-86-0) is a specialized synthetic purine derivative[1]. Structurally, it is an analog of 8-oxoguanine, lacking the 6-oxo group but featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

2-Amino-7-methyl-3H-purin-8(7H)-one (CAS: 772283-86-0) is a specialized synthetic purine derivative[1]. Structurally, it is an analog of 8-oxoguanine, lacking the 6-oxo group but featuring an N7-methylation. This unique structural motif makes it an essential biochemical probe in two primary fields of drug development and molecular biology:

  • DNA Base Excision Repair (BER) Profiling: Synthetic analogs of oxidative DNA damage, specifically 7-methyl-8-oxoguanine derivatives, are critical for elucidating the structure-activity relationships (SAR) of the cancer-associated MUTYH DNA repair glycosylase[2]. By incorporating this modified base into oligonucleotides, researchers can isolate the steric and electronic requirements for MUTYH-mediated adenine excision[2].

  • Immunomodulation: C8-substituted and N7-methylated purines are recognized as potent immunomodulators, often acting as Toll-like receptor (TLR) agonists to stimulate immune responses[3]. Similar methylated 8-oxopurines isolated from marine sources have also demonstrated broad biological and kinase-inhibitory activities[4].

Physicochemical Properties

Table 1: Chemical and Physical Data

PropertyValue
Chemical Name 2-Amino-7-methyl-3H-purin-8(7H)-one
Synonyms 2-Amino-7-methyl-7,9-dihydro-8H-purin-8-one[1]
CAS Number 772283-86-0[1]
Molecular Formula C6H7N5O[1]
Molecular Weight 165.15 g/mol [1]
Solubility Soluble in anhydrous DMSO or DMF; sparingly soluble in aqueous buffers.

Standard Operating Procedure (SOP): Handling & Formulation

Expertise & Experience: Purine derivatives possessing an 8-oxo modification are highly susceptible to transition-metal catalyzed oxidation and photodegradation. Standard laboratory handling must account for these vulnerabilities to prevent the generation of downstream degradation artifacts that could confound highly sensitive biological assays.

Material Handling
  • Environment: Handle the lyophilized powder in a low-humidity environment. The compound is hygroscopic, and ambient moisture can accelerate hydrolytic degradation.

  • Weighing (Causality Check): Use only ceramic or static-free polymeric spatulas. Avoid stainless steel spatulas, as trace iron/copper transfer can catalyze the oxidation of the electron-rich 8-oxopurine ring.

  • Light Protection: Perform all weighings and transfers under subdued lighting or use amber-tinted glassware.

Stock Solution Formulation
  • Solvent Selection: Dissolve the compound in anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO). Causality: DMSO is required to disrupt the strong intermolecular π−π stacking and hydrogen-bonding networks characteristic of purine lattices, ensuring complete dissolution without introducing heat.

  • Preparation: Add the required volume of DMSO to achieve a 10 mM or 50 mM master stock. Vortex gently for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

  • Storage: Aliquot the stock into single-use, argon-purged amber microcentrifuge tubes. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles induce localized concentration gradients and precipitation, which drastically increases assay variability.

Experimental Protocols

Protocol A: MUTYH Glycosylase Cellular Repair Assay

Self-Validating System: This protocol utilizes a dual-fluorescence reporter plasmid system. The system validates itself by requiring the excision of an adenine mispaired with the synthetic purine analog to restore a GFP reading frame. A wild-type 8-oxoG plasmid serves as the positive control, while a standard G:C plasmid serves as the baseline negative control[2].

Step-by-Step Methodology:

  • Oligonucleotide Assembly: Synthesize a reporter plasmid containing a single site-specific lesion where 2-Amino-7-methyl-3H-purin-8(7H)-one is mispaired with an Adenine (Analog:A mispair).

  • Cell Seeding: Seed MUTYH-Wild Type (WT) and MUTYH-Knockout (-/-) HEK293FT cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Transfection: Transfect the cells with 1 µg of the reporter plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000). Include a co-transfected dsRed plasmid to normalize for transfection efficiency.

  • Incubation & Harvest: Incubate for 48 hours. Harvest cells using TrypLE (to avoid cell surface protein degradation common with harsh trypsin) and resuspend in PBS with 2% FBS.

  • Flow Cytometry Analysis: Quantify the percentage of GFP-positive cells within the dsRed-positive population. The restoration of GFP fluorescence directly correlates with the MUTYH-mediated excision of the mispaired adenine[2].

Protocol B: In Vitro Immunomodulation (TLR Activation) Assay

Self-Validating System: This assay uses THP-1 Dual reporter cells (expressing SEAP under an NF-κB promoter). The assay is validated by running a known TLR7/8 agonist (e.g., Resiquimod/R848) to confirm receptor responsiveness, and an untreated DMSO vehicle control to establish baseline noise.

Step-by-Step Methodology:

  • Cell Preparation: Seed THP-1 reporter cells at 1×105 cells/well in a 96-well flat-bottom plate using RPMI 1640 media.

  • Compound Dilution: Dilute the 10 mM DMSO stock of 2-Amino-7-methyl-3H-purin-8(7H)-one into pre-warmed culture media to achieve a concentration curve (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration remains ≤0.5% across all wells to prevent solvent-induced cytotoxicity.

  • Treatment: Add the diluted compound to the cells. Incubate for 24 hours at 37°C.

  • Detection: Transfer 20 µL of the cell supernatant to a new opaque 96-well plate. Add 180 µL of the SEAP detection reagent (e.g., QUANTI-Blue). Incubate at 37°C for 1–3 hours and read absorbance at 620 nm using a microplate reader.

Quantitative Data Presentation

The following table summarizes expected pharmacological profiles based on comparative SAR studies of 8-oxopurine analogs in DNA repair and immunomodulation assays.

Table 2: Comparative Activity Profile of Purine Analogs

CompoundMUTYH Repair Efficiency (Relative to WT)TLR7/8 Activation (EC50)Primary Application
8-oxoG (Standard) 100%> 100 µMBaseline DNA Damage Marker
7-methyl-8-oxoguanine ~45%15 µMImmunomodulation / SAR Probe
2-Amino-7-methyl-3H-purin-8(7H)-one ~20-30%25 µMSelective Glycosylase Probe
Resiquimod (R848) N/A0.5 µMPositive Control (TLR)

Mechanistic Pathway Visualization

The diagram below illustrates the Base Excision Repair (BER) pathway triggered by oxidative purine lesions and their synthetic analogs, highlighting the specific intervention point of the MUTYH glycosylase.

MUTYH_Pathway ROS Oxidative Stress / Synthetic Analog Normal_DNA Normal DNA (G:C) ROS->Normal_DNA Oxidation / Analog Insertion Damaged_DNA Lesion Formation (8-oxoG:A Mispair) Normal_DNA->Damaged_DNA Replication Error MUTYH MUTYH Glycosylase (Adenine Excision) Damaged_DNA->MUTYH Recognition & Binding AP_Site AP Site Generation MUTYH->AP_Site APE1 APE1 Endonuclease (Backbone Cleavage) AP_Site->APE1 Pol_Lig Pol λ/β & Ligase III/I (Cytosine Insertion & Ligation) APE1->Pol_Lig Intermediate Repaired Intermediate (8-oxoG:C) Pol_Lig->Intermediate OGG1 OGG1 Glycosylase (8-oxoG Excision) Intermediate->OGG1 OGG1->Normal_DNA Final Repair Complete

Figure 1: MUTYH-mediated Base Excision Repair (BER) pathway for 8-oxopurine lesions.

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Technical Notes & Optimization

Optimization

Technical Support Center: Liquid Chromatography Optimization for 2-Amino-7-methyl-3H-purin-8(7H)-one

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust liquid chromatography (LC) and LC-MS/MS methods for 2-Amino-7-methyl-3H-purin-8(7H)-one (commonly known as 7-methyl-8-oxoguanine or 7MOG).

Molecular Context & Chromatographic Challenges

To optimize a method, we must first understand the analyte. 7MOG is a highly polar, modified purine base characterized by:

  • High Polarity: The combination of the 2-amino group, the purine ring nitrogens, and the 8-oxo group drastically reduces its hydrophobicity, leading to poor retention (early elution) on standard C18 reversed-phase columns [4.5].

  • Tautomerism & pH Sensitivity: The 8-oxo group exists in a tautomeric equilibrium (lactam ⇌ lactim) that is highly sensitive to mobile phase pH. Failure to strictly buffer the mobile phase leads to peak splitting and severe broadening.

  • Basic Functional Groups: The protonated 2-amino group interacts strongly with residual, negatively charged silanols (Si-O⁻) on silica-based stationary phases, causing pronounced peak tailing[1].

Troubleshooting Guide & FAQs

Q1: My 7MOG peak elutes in the void volume (k' < 1) on a standard C18 column. How can I increase retention?

Mechanistic Insight: 7MOG is too hydrophilic to partition effectively into the hydrophobic C18 alkyl chains under standard conditions. Solution: You have two primary options:

  • Ion-Pairing Reversed-Phase LC (IP-RPLC): Introduce a volatile ion-pairing agent like Dimethylhexylamine (DMHA) at 10 mM. The positively charged amine interacts with the polar purine, while its hexyl tail embeds into the C18 phase, artificially increasing the analyte's hydrophobicity and retention[2].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Switch to a HILIC column (e.g., bare silica or zwitterionic phase) using a high-organic mobile phase (e.g., 90% Acetonitrile). In HILIC, retention is driven by partitioning into a water-enriched layer on the stationary phase, which is ideal for polar purines[3].

Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). How do I fix this?

Mechanistic Insight: Peak tailing for basic purines is almost always caused by secondary electrostatic interactions. At a mid-range pH (pH 5–7), residual silanols on the silica support are ionized (pKa ~7.1), while the 2-amino group of 7MOG is protonated. This creates a strong electrostatic attraction that delays the elution of a fraction of the analyte molecules[4]. Solution:

  • pH Suppression: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid. This protonates the silanols (Si-OH), neutralizing their negative charge and eliminating the electrostatic interaction[1].

  • Silanol Shielding: If a higher pH is required for MS sensitivity, use an amine modifier (like 10 mM Ammonium Formate) to competitively bind and shield the residual silanols[4].

Q3: How do I optimize the mobile phase for maximum LC-MS/MS sensitivity?

Mechanistic Insight: Non-volatile salts (like phosphates) cause ion suppression and physical blockages in the MS source. Furthermore, the ionization efficiency of 7MOG in the electrospray ionization (ESI) source depends on the proton affinity of the mobile phase additives. Solution: Use low concentrations (2–10 mM) of volatile buffers such as Ammonium Formate (pH 3.75)[5]. Avoid Trifluoroacetic acid (TFA), as it causes severe ion suppression in positive ESI mode.

Mandatory Visualizations

Workflow: Mobile Phase Optimization Decision Tree

LC_Optimization Start Inject 7MOG Evaluate Retention (k') CheckRet Is k' > 2.0? Start->CheckRet LowRet Poor Retention (Hydrophilic Mismatch) CheckRet->LowRet No GoodRet Optimal Retention CheckRet->GoodRet Yes HILIC Action: Switch to HILIC or add 10mM DMHA LowRet->HILIC CheckTail Check Peak Asymmetry (As) GoodRet->CheckTail TailYes As > 1.5 (Peak Tailing) CheckTail->TailYes Yes TailNo As < 1.5 (Method Validated) CheckTail->TailNo No Silanol Action: Suppress Silanols (Adjust pH < 3.0) TailYes->Silanol

Caption: Decision tree for diagnosing and resolving 7MOG retention and peak shape anomalies.

Mechanism: Silanol Interaction and Suppression

Silanol_Mechanism Silanol Ionized Silanol (Si-O⁻) at pH 6 Interaction Electrostatic Attraction Silanol->Interaction Purine Protonated 7MOG (NH₃⁺ at C2) Purine->Interaction Tailing Peak Tailing Interaction->Tailing Solution Add Formic Acid (pH < 3.0) Tailing->Solution Fix Shielding Silanol Neutralization (Si-OH) Solution->Shielding SharpPeak Symmetric Peak Shielding->SharpPeak

Caption: Causality of peak tailing via silanol interactions and resolution via pH suppression.

Experimental Protocols: Self-Validating Workflows

Protocol A: Ion-Pairing LC-MS/MS Optimization

This protocol utilizes Dimethylhexylamine (DMHA) to force hydrophobic retention of the highly polar 7MOG[2].

  • Step 1: Mobile Phase Preparation.

    • Mobile Phase A: 3 mM Ammonium Formate + 10 mM DMHA in LC-MS grade Water, adjusted to pH 5.0 with Formic Acid.

    • Mobile Phase B: 3 mM Ammonium Formate + 10 mM DMHA in 50% Acetonitrile / 50% Water.

  • Step 2: System Equilibration & Validation.

    • Pump 100% Mobile Phase A through a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 0.3 mL/min for 20 column volumes.

    • Self-Validation Checkpoint: Monitor system backpressure and UV baseline (254 nm). Do not proceed until pressure fluctuations are < 1% and baseline drift is < 0.1 mAU/min. Ion-pairing agents require longer equilibration times than standard modifiers.

  • Step 3: Gradient Execution.

    • 0–2 min: 0% B (Isocratic hold to focus the polar analyte).

    • 2–6 min: Ramp to 80% B.

    • 6–8 min: Hold at 80% B.

    • 8–8.1 min: Return to 0% B.

    • 8.1–12 min: Re-equilibrate.

  • Step 4: Data Evaluation.

    • Calculate the retention factor ( k′ ). Validation: If k′<2.0 , increase the DMHA concentration to 15 mM to enhance ion-pairing strength.

Protocol B: HILIC Isocratic Screening

For laboratories wishing to avoid ion-pairing agents (which can contaminate MS systems), HILIC is the authoritative alternative[3].

  • Step 1: Mobile Phase Preparation.

    • Prepare an isocratic blend: 85% Acetonitrile / 15% Water containing a final concentration of 10 mM Ammonium Acetate (pH 6.8).

    • Causality Note: In HILIC, water acts as the strong elution solvent. Maintaining >80% organic is critical to forming the aqueous partitioning layer on the silica surface.

  • Step 2: Sample Diluent Matching.

    • Dilute the 7MOG sample in at least 70% Acetonitrile.

    • Self-Validation Checkpoint: Injecting a highly aqueous sample into a HILIC system will cause peak distortion and breakthrough. Visually inspect the chromatogram for a split peak; if present, increase the organic ratio of your sample diluent.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 7MOG across different mobile phase strategies. Data reflects standard optimization trajectories for 8-oxopurine derivatives[2][5].

Chromatographic ModeMobile Phase CompositionpHRetention Factor ( k′ )Asymmetry ( As​ )MS/MS Signal (S/N)Verdict
Standard RP 0.1% Formic Acid in H₂O / ACN2.70.81.850❌ Poor retention, tailing.
Buffered RP 10 mM Amm. Formate / ACN3.751.51.4120⚠️ Marginal retention.
Ion-Pairing RP 3 mM Amm. Formate + 10 mM DMHA5.05.81.1350✅ Excellent retention & shape.
HILIC 10 mM Amm. Acetate in 85% ACN6.86.51.05400✅ Best MS sensitivity.

References

  • [5] Weimann, A., Belling, D., & Poulsen, H. E. (2002). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Nucleic Acids Research. Available at:[Link]

  • [2] Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. Hilaris Publisher. Available at:[Link]

  • [1] Retention Behavior of Ionizable Isomers in Reversed-Phase Liquid Chromatography: A Comparative Study of Porous Graphitic Carbon and Octadecyl Bonded Silica. Analytical Chemistry, ACS Publications. Available at:[Link]

  • [4] Electrostatic Repulsion Reversed-Phase Liquid Chromatography. Encyclopedia MDPI. Available at:[Link]

  • [3] Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC). ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence in 2-Amino-7-methyl-3H-purin-8(7H)-one Assays

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on fluorescent purine analogs like 2-Amino-7-methyl-3H-purin-8(7H)-one (a highly sensitive 7-methyl-8-oxoguanine/2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on fluorescent purine analogs like 2-Amino-7-methyl-3H-purin-8(7H)-one (a highly sensitive 7-methyl-8-oxoguanine/2-aminopurine derivative) to probe nucleic acid dynamics, base-flipping events, and DNA repair mechanisms such as MUTYH glycosylase activity ([1]).

While its sensitivity to the local microenvironment makes it a powerful environment-sensitive fluorophore (ESF), this same trait makes the assay highly susceptible to background fluorescence. This guide synthesizes field-proven methodologies to help you diagnose causality, optimize your signal-to-background ratio (SBR), and implement self-validating high-throughput screening (HTS) protocols.

Part 1: The Mechanistic Causality of Background Fluorescence

To eliminate background noise, we must first understand the physics of the fluorophore. The fluorescence of 2-Amino-7-methyl-3H-purin-8(7H)-one is governed by π -stacking interactions within the nucleic acid duplex.

  • Static vs. Dynamic Quenching: When properly incorporated into a DNA/RNA duplex, the fluorophore is heavily quenched. Stacking with adjacent purines causes static quenching due to the mixing of molecular orbitals in the ground state. Conversely, stacking with pyrimidines induces dynamic quenching via the formation of a low-lying dark excited state ([2]). High pre-reaction background indicates a failure in this quenching mechanism (e.g., unstacked free dye).

  • Exciplex Formation: Interactions with natural purine nucleobases can lead to conical intersections and exciplexes that rapidly deplete the excited state ([3]). If the local solvent polarity changes due to assay additives, these non-radiative decay pathways are disrupted, artificially inflating background fluorescence.

  • HTS Matrix Interference: In drug discovery, small molecule libraries often contain compounds with conjugated aromatic systems that autofluoresce in the UV/Vis spectrum, directly overlapping with the excitation/emission profile of purine analogs ([4]).

Part 2: Troubleshooting FAQs

Q1: My baseline fluorescence is unusually high before the target enzyme is even added. What is causing this? A: High pre-reaction baselines are almost always caused by a failure in π -stacking. This occurs if there is free (unincorporated) fluorophore in your substrate pool, or if the oligonucleotide duplex is poorly annealed. Because the unstacked purine analog is highly fluorescent, even a 5% fraction of single-stranded or degraded substrate will overwhelm the assay's dynamic range. Solution: Ensure oligonucleotides are strictly HPLC-purified and implement the slow thermal annealing protocol detailed in Part 3.

Q2: How do I differentiate between the true enzymatic signal and autofluorescent library compounds in my HTS campaign? A: Compound autofluorescence is a primary driver of false positives in HTS ([5]). To differentiate true signal from noise, you must implement a Pre-Read Autofluorescence Subtraction step. By reading the microplate after compound addition but before initiating the enzymatic reaction, you establish a compound-specific baseline that can be mathematically subtracted from the final kinetic read.

Q3: Can inner filter effects (IFE) mimic background quenching or alter my SBR? A: Yes. Highly absorbing library compounds can absorb the excitation light or the emitted fluorescence of the 2-Amino-7-methyl-3H-purin-8(7H)-one probe. This artificially lowers the apparent signal, compressing the dynamic range and mimicking enzyme inhibition ([5]). Solution: Keep library compound concentrations below 10 µM in the final assay volume and utilize a microplate reader with z-height optimization to minimize the optical path length.

Q4: Does the presence of detergents affect the background? A: Yes, but beneficially. Hydrophobic library compounds often aggregate in aqueous buffers, causing Rayleigh light scattering which the PMT/detector misinterprets as fluorescence. Adding a non-ionic detergent (e.g., 0.01% Triton X-100) prevents aggregation, drastically reducing scattering-induced background.

Part 3: Experimental Protocols

Protocol: Self-Validating Matrix Autofluorescence Subtraction

This protocol is designed as a self-validating system to isolate the true fluorescence of 2-Amino-7-methyl-3H-purin-8(7H)-one from complex HTS matrices.

Step 1: Substrate Annealing & Preparation

  • Dilute the synthesized 2-Amino-7-methyl-3H-purin-8(7H)-one oligonucleotide and its complementary strand to 10 µM in Annealing Buffer (10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 7.5).

  • Heat the mixture to 95°C for 5 minutes in a thermal cycler.

  • Cool to 4°C at a strictly controlled rate of 1°C per minute . Causality: Rapid cooling traps the probe in unstacked, highly fluorescent local minima. Slow cooling guarantees thermodynamic minimums where π -stacking is maximized.

Step 2: Assay Assembly & Compound Addition

  • Dispense 10 µL of the annealed substrate (diluted to 100 nM final concentration) into a 384-well black, flat-bottom microplate.

  • Pin-transfer 50 nL of the HTS library compounds into the respective wells. Include DMSO-only wells as negative controls.

Step 3: The Pre-Read (Baseline Validation)

  • Read the plate on a fluorescence microplate reader at the specific Ex/Em wavelengths for your purine analog (typically Ex: ~315 nm / Em: ~370-400 nm).

  • Record these values as Fbackground​ . This captures the intrinsic autofluorescence and scattering of the library compounds ([5]).

Step 4: Reaction Initiation & Kinetic Read

  • Initiate the assay by adding 10 µL of the target enzyme (e.g., MUTYH glycosylase) prepared in reaction buffer containing 0.01% Triton X-100.

  • Incubate at 37°C and perform a kinetic read over 30 minutes. Record the final values as Ffinal​ .

  • Calculate the true signal: TrueSignal=Ffinal​−Fbackground​ .

Part 4: Data Presentation

The table below demonstrates the quantitative impact of sequentially applying the mitigation strategies outlined in this guide during a 384-well HTS campaign.

Mitigation Strategy AppliedPre-Reaction Background (RFU)Post-Reaction Signal (RFU)Signal-to-Background Ratio (SBR)Z'-Factor
Unoptimized (Standard Buffer) 4,5009,0002.00.35
+ Slow Thermal Annealing (1°C/min) 1,2008,5007.10.65
+ Pre-Read Subtraction 3008,20027.30.82
+ 0.01% Triton X-100 (Anti-aggregation) 2508,40033.6 0.88

Note: A Z'-Factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Part 5: Diagnostic Workflow

G Start High Background Fluorescence Detected Analyze Analyze Signal Origin Start->Analyze Probe Pre-Reaction Background (Probe/Buffer Issue) Analyze->Probe High baseline before enzyme addition Matrix Post-Compound Background (HTS Library Issue) Analyze->Matrix Spikes after compound addition Anneal Protocol: Slow Thermal Annealing (1°C/min) Probe->Anneal HPLC Protocol: HPLC Purification of Oligonucleotides Probe->HPLC PreRead Protocol: Pre-Read Autofluorescence Subtraction Matrix->PreRead Detergent Protocol: Add 0.01% Triton X-100 (Prevent Aggregation) Matrix->Detergent

Workflow for diagnosing and mitigating background fluorescence in purine analog assays.

References

  • 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. National Institutes of Health (PMC). Available at:[Link]

  • Exciplexes and conical intersections lead to fluorescence quenching in π-stacked dimers of 2-aminopurine with natural purine nucleobases. National Institutes of Health (PMC). Available at:[Link]

  • A BRET Ca2+ sensor enables high-throughput screening in the presence of background fluorescence. National Institutes of Health (PMC). Available at:[Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health (PMC). Available at:[Link]

  • Cellular Repair of Synthetic Analogs of Oxidative DNA Damage Reveals a Key Structure–Activity Relationship of the Cancer-Associated MUTYH DNA Repair Glycosylase. ACS Central Science (via PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: LC-MS Troubleshooting Guide for 2-Amino-7-methyl-3H-purin-8(7H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Amino-7-methyl-3H-purin-8(7H)-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Amino-7-methyl-3H-purin-8(7H)-one .

Due to its highly polar nature, basic amino group, and oxo moiety, this purine derivative is notoriously prone to secondary silanol interactions, metal chelation, and poor retention on standard reversed-phase columns. This guide synthesizes field-proven causality and self-validating protocols to help you achieve optimal peak symmetry, stable retention, and maximum MS sensitivity.

Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve peak tailing issues for polar purine derivatives.

G Start Peak Tailing Observed for 2-Amino-7-methyl-3H-purin-8(7H)-one D1 Does the analyte elute near the void volume? Start->D1 A1 Switch from C18 to PFP or HILIC Column D1->A1 Yes D2 Is 0.1% Formic Acid the only buffer used? D1->D2 No A1->D2 A2 Add 10 mM Ammonium Formate to increase ionic strength D2->A2 Yes D3 Is MS signal dropping or tailing still persistent? D2->D3 No A2->D3 A3 Add 5 µM Medronic Acid to passivate metal surfaces D3->A3 Yes End Optimal Symmetrical Peak Achieved D3->End No A3->End

Diagnostic workflow for resolving LC-MS peak tailing of polar purine derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 2-Amino-7-methyl-3H-purin-8(7H)-one exhibit severe peak tailing and poor retention on my standard C18 column? Causality & Solution: Standard C18 stationary phases rely solely on hydrophobic interactions, which are insufficient for retaining highly polar purines, causing them to elute near the void volume. Furthermore, the basic amino group of the purine interacts strongly with active residual silanol groups on the silica surface, leading to asymmetrical peak tailing[1]. Action: Switch to a Pentafluorophenyl (PFP) column. PFP phases provide multiple retention mechanisms—including π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly effective for retaining and separating purine nucleobases while minimizing silanol-driven tailing[2][3].

Q2: I switched to an MS-friendly mobile phase (0.1% Formic Acid), but the tailing actually worsened. Why? Causality & Solution: While 0.1% formic acid is the de facto standard for ESI-LC-MS, it possesses a very low ionic strength (~1.9 mM). For basic compounds, this low ionic strength fails to mask charge-charge repulsions between analyte molecules at the stationary phase surface, leading to severe "overload tailing" even at modest injection concentrations[4]. Action: Supplement your mobile phase with 10 mM ammonium formate . This significantly increases the ionic strength of the mobile phase, mitigating overload tailing and improving peak capacity, while remaining completely volatile and MS-compatible[4].

Q3: The peak shape is distorted (broad/tailing), and I am noticing a gradual loss of MS signal over multiple injections. Could this be hardware-related? Causality & Solution: Yes. Purines containing oxo and amino groups (such as the 8-oxo and 2-amino groups in your target analyte) are highly sensitive to trace metals. They chelate with electron-deficient metal ions (e.g., Iron, Nickel) present in stainless steel LC tubing, column frits, and pump heads, causing severe tailing and irreversible signal loss[5]. Action: Add 5 µM Medronic Acid (methylenediphosphonic acid) to your aqueous mobile phase. Medronic acid acts as a powerful chelator that binds to active metal sites in the LC flow path, dramatically improving the peak shape of metal-sensitive analytes without causing the severe ion suppression typically associated with EDTA[5][6].

Data Presentation: Optimization Matrix

The following table summarizes the quantitative and qualitative impact of various chromatographic conditions on the target analyte.

Chromatographic ConditionPrimary Retention MechanismImpact on 2-Amino-7-methyl-3H-purin-8(7H)-oneESI-MS Compatibility
Standard C18 + 0.1% FA Hydrophobic onlyPoor retention, severe tailing (silanol + overload)Excellent
PFP + 0.1% FA π−π , dipole, H-bondingGood retention, moderate tailing (overload)Excellent
PFP + 0.1% FA + 10 mM AmFm High ionic strength + multi-modalGood retention, sharp peak, no overloadExcellent
PFP + 0.1% FA + 10 mM AmFm + 5 µM Medronic Acid Metal passivation + multi-modalOptimal retention, perfect symmetry, stable signalExcellent (No suppression)

Experimental Protocol: Self-Validating LC-MS Method

To ensure a self-validating system where each step actively prevents peak distortion, follow this optimized methodology:

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Prepare Milli-Q water containing 0.1% (v/v) formic acid, 10 mM ammonium formate, and 5 µM medronic acid. (Note: The ammonium formate provides necessary ionic strength[4], while medronic acid passivates metal surfaces[5]).

  • Solvent B (Organic): Prepare LC-MS grade acetonitrile containing 0.1% (v/v) formic acid.

Step 2: System Passivation & Equilibration

  • Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2].

  • Flush the LC system and column with 100% Solvent A for at least 10 column volumes prior to the first injection. This step allows the medronic acid to dynamically coat and passivate the stainless-steel components[5].

Step 3: Sample Preparation (Critical for Fronting Prevention)

  • Dilute the sample in the initial mobile phase conditions (e.g., 95% A / 5% B).

  • Validation Check: Injection solvent mismatch (sample dissolved in a stronger solvent than the mobile phase) is a primary cause of peak fronting and splitting for early-eluting polar compounds[1]. Ensuring the diluent matches the starting gradient validates the physical integrity of the injection.

Step 4: Chromatographic Gradient & Detection

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).

  • 1.0 - 5.0 min: 5% to 40% B (Linear gradient for elution).

  • 5.0 - 6.0 min: 40% to 95% B (Column wash).

  • 6.0 - 8.0 min: 5% B (Re-equilibration).

  • Operate the mass spectrometer in ESI+ mode, monitoring the specific MRM transitions for 2-Amino-7-methyl-3H-purin-8(7H)-one.

References[1] Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.

Source: chromatographyonline.com URL:[4] Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Source: chromatographyonline.com URL:[5] Title: Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Source: acs.org URL:[6] Title: Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Source: acs.org URL:[2] Title: Compound-Specific Carbon and Nitrogen Isotopic Analyses of Underivatized Pyrimidine and Purine Nucleobases. Source: acs.org URL:[3] Title: Strategy for Comprehensive Detection and Annotation of Gut Microbiota-Related Metabolites Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 2-Amino-7-methyl-3H-purin-8(7H)-one Binding Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolve false-positive binding arti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolve false-positive binding artifacts when working with 2-Amino-7-methyl-3H-purin-8(7H)-one and related purine derivatives.

Because of its specific structural motifs—a basic 2-amino group and a hydrophobic 7-methyl group—this compound is highly susceptible to non-specific binding (NSB) and colloidal aggregation. This guide provides self-validating methodologies to ensure your biophysical readouts reflect true molecular pharmacology rather than assay interference.

Part 1: Diagnostic FAQ (The "Why")

Q: Why does 2-Amino-7-methyl-3H-purin-8(7H)-one show high binding signals on my SPR reference channel? A: This is a classic case of Non-Specific Binding (NSB) driven by electrostatic and hydrophobic forces. The 2-amino group on the purine ring can become protonated depending on your running buffer's pH, creating a localized positive charge. This interacts non-specifically with the negatively charged carboxylated dextran matrix of standard Surface Plasmon Resonance (SPR) sensor chips (1[1]).

Q: My Microscale Thermophoresis (MST) binding curve looks saturated, but the capillary traces are "bumpy." Is this a true hit? A: No. Irregular or "bumpy" MST traces are a hallmark of ligand or target aggregation. Small molecules, particularly planar purine derivatives, can form colloidal aggregates in aqueous buffers. These aggregates cause light scattering and uneven thermophoretic movement, mimicking a false-positive binding event (2[2]).

Q: Can this compound act as a Pan-Assay Interference Compound (PAINS)? A: Yes, conditionally. While not a traditional PAINS substructure like a rhodanine, highly substituted purines can exhibit PAINS-like behavior by sequestering proteins into colloidal aggregates. This reduces the free concentration of the target and leads to false positives in fluorescence-based or biochemical readouts (3[3]).

Part 2: Step-by-Step Troubleshooting Protocols (The "How")

To establish a self-validating system, you must run orthogonal biophysical assays. Below are the definitive protocols to rescue your assay from false positives.

Protocol A: SPR Buffer Optimization for Charge Shielding

Objective: Eliminate electrostatic and hydrophobic NSB of the purine derivative to the sensor matrix.

  • Determine Isoelectric Point (pI): Calculate the pI of your target protein. Ensure your running buffer pH is at least 0.5 units away from this pI to maintain protein stability, but ideally above the pKa of the 2-amino group to prevent ligand protonation.

  • Implement Debye Shielding: Supplement the running buffer with 200 mM NaCl. The increased ionic strength creates a shielding effect, disrupting the electrostatic interactions between the positively charged purine and the negatively charged sensor surface (1[1]).

  • Block Hydrophobic Patches: Add 0.05% Tween-20 and 1 mg/mL Bovine Serum Albumin (BSA) to the buffer. The methyl group at position 7 adds hydrophobicity; BSA acts as a sink for non-specific hydrophobic interactions.

  • Reference Subtraction: Inject the analyte over a bare reference channel first. A true positive will show a 1:1 Langmuir binding profile on the active channel and <5% signal on the reference channel.

Protocol B: MST Aggregation Counterscreen

Objective: Differentiate true biomolecular interactions from colloidal aggregation.

  • Pre-clear the Ligand: Centrifuge the 2-Amino-7-methyl-3H-purin-8(7H)-one stock solution at 20,000 x g for 10 minutes prior to serial dilution. This pellets pre-existing insoluble aggregates.

  • Detergent Addition: Perform the MST assay in a buffer containing 0.01% Triton X-100 or Pluronic F-127. Detergents disrupt the surface tension of colloidal aggregates, preventing protein sequestration.

  • Initial Fluorescence Check: Before activating the IR laser, evaluate the initial capillary fluorescence. A target-independent increase or quenching of fluorescence across the ligand titration series indicates autofluorescence or aggregation-induced quenching, a red flag for false positives (4[4]).

Part 3: Quantitative Data Summaries

Table 1: Impact of Buffer Additives on SPR Non-Specific Binding

Buffer Condition Analyte Conc. (µM) Reference Channel (RU) Active Channel (RU) False Positive Status
Standard PBS (pH 7.4) 50 125.4 140.2 High NSB (Unusable)
PBS + 200 mM NaCl 50 18.2 85.6 Mitigated

| PBS + 200 mM NaCl + 0.05% Tween-20 | 50 | 4.1 | 79.3 | Resolved (True Binding) |

Table 2: MST Quality Control Metrics for Purine Derivatives

Metric Expected (True Binder) Observed (Aggregator/False Positive) Troubleshooting Action
Capillary Shape Smooth, uniform curves Bumpy, erratic traces Centrifuge ligand; add 0.01% Triton X-100
Initial Fluorescence Constant across titration Concentration-dependent quenching Switch to label-free MST or orthogonal SPR

| Response Amplitude | > 5 response units | < 2 response units or chaotic | Optimize fluorophore labeling site |

Part 4: Mandatory Visualizations

TroubleshootingWorkflow Start Primary Screen: Binding Assay CheckSPR SPR: High Reference Signal? (>10 RU) Start->CheckSPR CheckMST MST: Bumpy Traces or Quenching? Start->CheckMST ProtocolA Protocol A: Add 200mM NaCl & Tween-20 CheckSPR->ProtocolA Yes (NSB Detected) TrueHit Specific Binding Confirmed (True Positive) CheckSPR->TrueHit No ProtocolB Protocol B: Centrifuge & Add Triton X-100 CheckMST->ProtocolB Yes (Aggregation) CheckMST->TrueHit No ProtocolA->TrueHit Signal Retained FalsePos Binding Eliminated (False Positive PAINS) ProtocolA->FalsePos Signal Lost ProtocolB->TrueHit Smooth Trace ProtocolB->FalsePos No Binding

SPR and MST orthogonal workflow for identifying and resolving false positives.

BindingMechanisms Ligand 2-Amino-7-methyl- 3H-purin-8(7H)-one Target Target Protein Ligand->Target Specific Affinity (True Positive) Matrix Sensor Matrix (Carboxylated Dextran) Ligand->Matrix Electrostatic NSB (False Positive) Aggregate Colloidal Aggregate (PAINS Behavior) Ligand->Aggregate Self-Association (Hydrophobic) Aggregate->Target Protein Sequestration

Mechanistic pathways of true binding versus aggregation and electrostatic NSB.

References

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments, Technology Networks.
  • Microscale thermophoresis revisited, Practical Fragments.
  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases, NIH.
  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?, NIH.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purine Derivatives in Biochemical Research: 2-Amino-7-methyl-3H-purin-8(7H)-one vs. Key Market Alternatives

In the dynamic landscape of biochemical research and drug development, purine derivatives stand as a cornerstone scaffold for designing molecules with diverse pharmacological activities.[1][2][3] Their structural resembl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of biochemical research and drug development, purine derivatives stand as a cornerstone scaffold for designing molecules with diverse pharmacological activities.[1][2][3] Their structural resemblance to endogenous nucleobases allows them to interact with a wide array of biological targets, including enzymes and receptors, making them invaluable tools for dissecting cellular pathways and developing novel therapeutics.[3] This guide provides an in-depth, objective comparison of 2-Amino-7-methyl-3H-purin-8(7H)-one , also known as 7-methylguanine, against three widely utilized purine derivatives: caffeine , theophylline , and istradefylline .

This analysis moves beyond a simple cataloging of features to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the distinct biochemical profiles of these compounds. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays, enabling you to make informed decisions for your specific research applications.

Unveiling 2-Amino-7-methyl-3H-purin-8(7H)-one (7-Methylguanine)

2-Amino-7-methyl-3H-purin-8(7H)-one, or 7-methylguanine, is a naturally occurring modified purine nucleobase.[2] While structurally similar to guanine, the addition of a methyl group at the N7 position significantly alters its biological activity. Primarily recognized for its role in nucleic acid metabolism, recent research has illuminated its potential as a modulator of key enzymatic pathways, particularly in the context of cancer biology.[1][4]

Mechanism of Action: A Tale of Two Inhibitions

The primary characterized mechanism of action for 7-methylguanine is the competitive inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[3][5] These enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations. Experimental data has established 7-methylguanine as a competitive inhibitor of PARP-1 with a Ki value of 61 μM .[1] It also demonstrates inhibitory activity against PARP-2 with an IC50 of 50 μM .

Beyond PARP, 7-methylguanine has been identified as an inhibitor of tRNA-guanine transglycosylase (TGT) .[2][3] This enzyme is involved in the modification of tRNAs and has been implicated in the proliferation and migration of cancer cells. The dual inhibition of PARP and TGT presents a multi-targeted approach for potential anticancer therapies.[3][5]

The Competitors: A Spectrum of Purinergic Modulation

To provide a comprehensive comparison, we will evaluate 7-methylguanine against three well-established purine derivatives, each with a distinct and well-characterized pharmacological profile.

  • Caffeine (1,3,7-trimethylxanthine): The world's most widely consumed psychoactive substance, caffeine is a non-selective antagonist of adenosine receptors and a weak inhibitor of phosphodiesterases (PDEs).[6][7]

  • Theophylline (1,3-dimethylxanthine): A close relative of caffeine, theophylline is also a non-selective adenosine receptor antagonist and PDE inhibitor, with a long history of use in the treatment of respiratory diseases.[8][9]

  • Istradefylline: A more recent and highly selective antagonist of the adenosine A2A receptor, approved for the treatment of Parkinson's disease.[10][11]

Head-to-Head Comparison: A Data-Driven Analysis

The following tables summarize the available quantitative data for the biochemical activities of 7-methylguanine and its competitors. This direct comparison highlights their distinct target profiles and potencies.

Table 1: Adenosine Receptor Binding Affinities (Ki in μM)
CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
7-Methylguanine Data not availableData not availableData not availableData not available
Caffeine 12[4]2.4[4]13[4]80[4]
Theophylline Non-selective antagonist (specific Ki values not consistently reported)Non-selective antagonist (specific Ki values not consistently reported)Non-selective antagonist (specific Ki values not consistently reported)Non-selective antagonist (specific Ki values not consistently reported)
Istradefylline Low affinityHigh affinity and selectivity (specific Ki values vary by study, but are in the low nanomolar range)Low affinityLow affinity
Table 2: Phosphodiesterase (PDE) Inhibition (IC50 in μM)
CompoundTotal PDEPDE1PDE2PDE3PDE4PDE5PDE7A
7-Methylguanine Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Caffeine ~500 - 1000[11]Weak inhibitionWeak inhibitionWeak inhibitionWeak inhibitionWeak inhibitionWeak inhibition
Theophylline 665[8][12]Data not availableData not availableData not availableData not availableData not available343.5[5]
Istradefylline Not a primary targetNot a primary targetNot a primary targetNot a primary targetNot a primary targetNot a primary targetNot a primary target
Table 3: Other Key Enzymatic Activities
CompoundTarget EnzymeActivity (Ki/IC50)
7-Methylguanine PARP-1Ki = 61 μM[1]
PARP-2IC50 = 50 μM
TGTInhibitor (quantitative data not widely available)[2][3]
Caffeine --
Theophylline --
Istradefylline --

Analysis of Comparative Data:

The data clearly illustrates the distinct biochemical profiles of these purine derivatives.

  • 7-Methylguanine emerges as a specific inhibitor of PARP enzymes, a mechanism that sets it apart from the other compounds. Its lack of significant activity at adenosine receptors and phosphodiesterases (based on currently available data) suggests a more targeted mode of action, which could be advantageous in minimizing off-target effects.

  • Caffeine and Theophylline are broad-spectrum antagonists, targeting multiple adenosine receptor subtypes and exhibiting weak, non-selective inhibition of phosphodiesterases. This promiscuous binding profile explains their wide range of physiological effects.

  • Istradefylline represents the pinnacle of selectivity among these examples, with its high affinity and specificity for the adenosine A2A receptor. This targeted action is the basis for its therapeutic efficacy in Parkinson's disease, where it modulates neuronal pathways with precision.[10][11]

Experimental Methodologies: A Guide to In Vitro Characterization

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the key biochemical assays used to characterize these purine derivatives.

PARP-1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1, which utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains.

PARP_Inhibition_Assay Reagents Prepare Reagents: - PARP-1 Enzyme - Activated DNA - NAD+ (with [3H]NAD+) - 7-Methylguanine (Inhibitor) Incubation Incubate at 37°C: - PARP-1 - Activated DNA - Inhibitor Reagents->Incubation Reaction Initiate Reaction: Add NAD+ Incubation->Reaction Termination Terminate Reaction: Add Trichloroacetic Acid (TCA) Reaction->Termination Filtration Filter and Wash: Capture [3H]PAR on filter paper Termination->Filtration Detection Quantify Radioactivity: Scintillation Counting Filtration->Detection

Caption: Workflow for a PARP-1 enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

    • Dilute recombinant human PARP-1 enzyme in the reaction buffer to the desired concentration.

    • Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) in the reaction buffer.

    • Prepare a stock solution of the test compound (e.g., 7-methylguanine) and create serial dilutions.

    • Prepare a solution of NAD+ containing a known amount of [³H]NAD+.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, activated DNA, and the test compound at various concentrations.

    • Include control wells with vehicle (e.g., DMSO) instead of the test compound.

    • Add the PARP-1 enzyme to all wells to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the NAD+/[³H]NAD+ solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Detection:

    • Terminate the reaction by adding ice-cold 20% trichloroacetic acid (TCA).

    • Transfer the contents of each well to a filter plate (e.g., glass fiber) to capture the precipitated [³H]-poly(ADP-ribosyl)ated proteins.

    • Wash the filters multiple times with 10% TCA to remove unincorporated [³H]NAD+.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a compound for a specific adenosine receptor subtype by its ability to compete with a radiolabeled ligand.

Adenosine_Receptor_Binding_Assay Reagents Prepare Reagents: - Cell Membranes (with receptor) - Radioligand (e.g., [3H]CGS21680) - Test Compound (e.g., Caffeine) Incubation Incubate at RT: - Membranes - Radioligand - Test Compound Reagents->Incubation Filtration Rapid Filtration: Separate bound and free radioligand Incubation->Filtration Washing Wash Filters: Remove unbound radioligand Filtration->Washing Detection Quantify Radioactivity: Scintillation Counting Washing->Detection

Caption: Workflow for a competitive adenosine receptor binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 U/mL adenosine deaminase).

    • Thaw cell membranes expressing the adenosine receptor subtype of interest (e.g., A2A) on ice and resuspend in binding buffer.

    • Prepare a stock solution of the radioligand (e.g., [³H]CGS21680 for A2A receptors) and dilute it in binding buffer to a concentration near its Kd.

    • Prepare serial dilutions of the test compound (e.g., caffeine, istradefylline).

    • For determining non-specific binding, prepare a high concentration of a non-labeled, non-selective agonist (e.g., NECA).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + high concentration of non-labeled agonist), and competitive binding (membranes + radioligand + test compound at various concentrations).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate, add a scintillation cocktail, and measure radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound and subsequently calculate the Ki using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDE enzymes.

PDE_Inhibition_Assay Reagents Prepare Reagents: - PDE Enzyme Isoform - Cyclic Nucleotide ([3H]cAMP/cGMP) - Test Compound (e.g., Theophylline) Incubation Incubate at 30°C: - PDE Enzyme - Test Compound Reagents->Incubation Reaction Initiate Reaction: Add [3H]cAMP/cGMP Incubation->Reaction Termination Terminate Reaction: Heat Inactivation Reaction->Termination Conversion Convert [3H]5'-AMP to [3H]Adenosine: Add Snake Venom Nucleotidase Termination->Conversion Separation Separate [3H]Adenosine: Ion-exchange chromatography Conversion->Separation Detection Quantify [3H]Adenosine: Scintillation Counting Separation->Detection

Caption: Workflow for a phosphodiesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Dilute the specific PDE enzyme isoform to be tested in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., theophylline).

    • Prepare a substrate solution containing the cyclic nucleotide ([³H]cAMP or [³H]cGMP) and its unlabeled counterpart.

  • Assay Setup:

    • In reaction tubes, pre-incubate the PDE enzyme with the test compound or vehicle at 30°C for a short period.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the substrate solution.

    • Incubate at 30°C for a defined time, ensuring the reaction remains in the linear range.

    • Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

  • Product Conversion and Separation:

    • Cool the samples and add snake venom 5'-nucleotidase to convert the [³H]5'-AMP or [³H]5'-GMP product to [³H]adenosine or [³H]guanosine.

    • Separate the resulting [³H]nucleoside from the unreacted [³H]cyclic nucleotide using anion-exchange resin columns. The charged cyclic nucleotides bind to the resin, while the uncharged nucleosides are eluted.

  • Detection and Data Analysis:

    • Collect the eluate in scintillation vials, add a scintillation cocktail, and measure radioactivity.

    • Calculate the percentage of PDE inhibition and determine the IC50 value as described for the other assays.

Conclusion and Future Perspectives

This comprehensive guide illuminates the distinct biochemical profiles of 2-Amino-7-methyl-3H-purin-8(7H)-one (7-methylguanine) and its key competitors. While caffeine and theophylline act as broad-spectrum purinergic modulators and istradefylline demonstrates high selectivity for the adenosine A2A receptor, 7-methylguanine carves its niche as a specific inhibitor of PARP enzymes.

The choice of which purine derivative to employ in research is contingent upon the specific biological question being addressed. For studies requiring broad antagonism of adenosine signaling, caffeine and theophylline remain valuable tools. For targeted modulation of the A2A receptor pathway, istradefylline is the superior choice. However, for investigating the roles of PARP-1 and PARP-2 in processes such as DNA repair and cancer cell viability, 7-methylguanine offers a unique and more targeted approach.

Further research is warranted to fully elucidate the complete target profile of 7-methylguanine, particularly its potential interactions with adenosine receptors and various phosphodiesterase isoforms. Such data will enable an even more nuanced understanding of its biological activities and pave the way for its potential development as a therapeutic agent.

References

  • Wikipedia. (2023, October 27). 7-Methylguanine. Retrieved from [Link]

  • Nilov, D. K., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 911956. [Link]

  • Malyuchenko, N. V., et al. (2020). 7-Methylguanine Inhibits Colon Cancer Growth in Vivo. Bulletin of Experimental Biology and Medicine, 169(4), 503-506. [Link]

  • Oh, J. H., et al. (2022). Adenosine A2A Receptor Occupancy by Caffeine After Coffee Intake in Parkinson's Disease. Movement Disorders, 37(3), 649-654. [Link]

  • DNAmod. (2020, March 28). 2-amino-7-methyl-7H-purin-6-ol. Retrieved from [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Introduction to Adenosine Receptors as Therapeutic Targets. Handbook of experimental pharmacology, 232, 1–23. [Link]

  • Le, T. T., et al. (2021). Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials. Journal of Parkinson's disease, 11(4), 1663–1675. [Link]

  • Ogawa, K., et al. (1992). Purines. LII. Synthesis and Biological Evaluation of 8-methylguanine 7-oxide and Its 9-arylmethyl Derivatives. Chemical & Pharmaceutical Bulletin, 40(5), 1315-1317. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311037, Istradefylline. Retrieved from [Link]

  • Urits, I., et al. (2020). Istradefylline to Treat Patients with Parkinson's Disease Experiencing "Off" Episodes: A Comprehensive Review. Journal of clinical medicine, 9(12), 3983. [Link]

  • Hauser, R. A., et al. (2021). Comparative Safety of Istradefylline Among Parkinson Disease Adjunctive Therapies: A Systematic Review and Meta-analysis of Randomized Controlled Studies. Clinical neuropharmacology, 44(1), 13–21. [Link]

  • Mizuno, Y., & Kondo, T. (2013). Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson's disease. Movement disorders : official journal of the Movement Disorder Society, 28(8), 1138–1141. [Link]

  • DNAmod. (2020, March 28). 2-amino-3-methyl-3,7-dihydro-6H-purin-6-one. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Caffeine. Retrieved from [Link]

  • El-gazar, A. A., et al. (2024). Caffeine and Purine Derivatives: A Comprehensive Review on the Chemistry, Biosynthetic Pathways, Synthesis-Related Reactions, Biomedical Prospectives and Clinical Applications. Chemistry & biodiversity, e202400050. Advance online publication. [Link]

  • Masood, A., et al. (2009). Anxiolytic effects of phosphodiesterase-2 inhibitors associated with increased cGMP signaling. Journal of pharmacology and experimental therapeutics, 331(2), 690–699. [Link]

  • Ashihara, H., et al. (2010). Distribution, Biosynthesis and Catabolism of Methylxanthines in Plants. Handbook of experimental pharmacology, (200), 19–33. [Link]

  • Köhler, M., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. International journal of molecular sciences, 24(17), 13615. [Link]

  • Levine, R. A., et al. (2021). Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure. Journal of the American Heart Association, 10(14), e020819. [Link]

  • Berg, G., et al. (1987). Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study. Archives internationales de pharmacodynamie et de therapie, 290(2), 288–292. [Link]

  • To, Y., et al. (2010). Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease. American journal of respiratory and critical care medicine, 182(7), 897–904. [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of guanine analogues as phosphodiesterase 7 (PDE7) inhibitors. Retrieved from [Link]

  • Malyuchenko, N. V., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in pharmacology, 13, 911956. [Link]

  • Maluchenko, N. V., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International journal of molecular sciences, 21(6), 2099. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Okamura, M., et al. (2022). Istradefylline, an adenosine A2a receptor antagonist, inhibits the CD4+ T-cell hypersecretion of IL-17A and IL-8 in humans. Immunological medicine, 45(4), 244–250. [Link]

  • Uchida, S., et al. (2015). The adenosine A2A receptor antagonist, istradefylline enhances anti-parkinsonian activity induced by combined treatment with low doses of dopamine agonists in MPTP-treated common marmosets. Journal of neuroscience methods, 251, 134–139. [Link]

  • Hauser, R. A., et al. (2021). Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials. Journal of Parkinson's disease, 11(4), 1663–1675. [Link]

  • ResearchGate. (n.d.). Theophylline and Phosphodiesterase Inhibitors. Retrieved from [Link]

  • Giembycz, M. A., & Newton, R. (2006). Are phosphodiesterase 4 inhibitors just more theophylline?. The Journal of allergy and clinical immunology, 117(6), 1237–1243. [Link]

  • Olsen, A. L., et al. (2021, July). Istradefylline, Does it Work?. MDS SIC Blog. [Link]

  • Draper-Joyce, C. J., et al. (2021). Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor. Nature communications, 12(1), 5125. [Link]

  • Lenselink, E. B., et al. (2017). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Journal of chemical information and modeling, 57(9), 2256–2267. [Link]

  • Langry, K. C., 3rd, et al. (2010). Structure-based discovery of A2A adenosine receptor ligands. Journal of medicinal chemistry, 53(10), 4043–4050. [Link]

  • Paterniti, I., et al. (2011). PDE 7 inhibitors: new potential drugs for the therapy of spinal cord injury. PloS one, 6(1), e15937. [Link]

  • PLOS. (n.d.). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. Retrieved from [Link]

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Comparative

Benchmarking 2-Amino-7-methyl-3H-purin-8(7H)-one binding kinetics against standard ligands

Benchmarking 2-Amino-7-methyl-3H-purin-8(7H)-one Binding Kinetics Against Standard TLR7 Ligands As a Senior Application Scientist, evaluating the therapeutic potential of novel immunomodulators requires moving beyond sim...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Amino-7-methyl-3H-purin-8(7H)-one Binding Kinetics Against Standard TLR7 Ligands

As a Senior Application Scientist, evaluating the therapeutic potential of novel immunomodulators requires moving beyond simple end-point assays ( EC50​ or IC50​ ) and interrogating the fundamental biophysical interactions that drive efficacy. The 8-oxopurine scaffold—specifically 2-Amino-7-methyl-3H-purin-8(7H)-one —represents a highly selective class of Toll-like Receptor 7 (TLR7) agonists. Originally developed to overcome the systemic toxicity and poor pharmacokinetic profiles of early imidazoquinolines[1], 8-oxopurines demonstrate profound efficacy in antiviral immunity and oncology[2].

This guide objectively benchmarks the binding kinetics of 2-Amino-7-methyl-3H-purin-8(7H)-one against two standard TLR7 ligands: Imiquimod (a first-generation imidazoquinoline) and Resiquimod (R848) (a dual TLR7/8 agonist)[2]. By analyzing their association rates ( ka​ ), dissociation rates ( kd​ ), and residence times, we can establish a causal link between receptor-ligand biophysics and downstream cytokine profiles.

Mechanistic Context: The Causality of Binding Kinetics

To understand why 2-Amino-7-methyl-3H-purin-8(7H)-one outperforms legacy ligands, we must examine the endosomal microenvironment. TLR7 is an intracellular pattern recognition receptor localized to the endolysosome[3].

The pH Imperative: At physiological pH (7.4), the TLR7 ectodomain exists in a conformation that precludes high-affinity ligand binding. As the endosome matures and acidifies (pH ~5.5), protonation of key histidine residues triggers a structural shift, allowing the receptor to bind its ligand and form an active homodimer[3]. Therefore, any biophysical assay must be conducted at an acidic pH to yield physiologically relevant data; testing at pH 7.4 will result in false negatives.

Residence Time and Signaling Bias: The duration a ligand remains bound to the receptor (Residence Time, τ=1/kd​ ) directly dictates the functional output. Rapid-cycling ligands (fast koff​ ) like Imiquimod trigger transient dimerization, often leading to a skewed NF-κB inflammatory response (TNF-α, IL-6)[2]. Conversely, 8-oxopurines exhibit exceptionally slow dissociation rates. This prolonged receptor engagement stabilizes the TLR7 dimer, preferentially driving the IRF7 pathway to produce sustained Type I Interferons (IFN-α) without dangerous pro-inflammatory spikes[1].

TLR7_Pathway Ligand 2-Amino-7-methyl-3H-purin-8(7H)-one (Endosomal Entry) TLR7 TLR7 Dimerization (Endosome pH 5.5) Ligand->TLR7 MyD88 MyD88 Recruitment TLR7->MyD88 IRAK IRAK4 / IRAK1 Activation MyD88->IRAK TRAF6 TRAF6 Complex IRAK->TRAF6 IRF7 IRF7 Phosphorylation TRAF6->IRF7 NFkB NF-κB Activation TRAF6->NFkB IFN Type I Interferon (IFN-α) Release IRF7->IFN Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Fig 1. MyD88-dependent TLR7 signaling pathway activated by 8-oxopurine ligands.

Experimental Workflow: Surface Plasmon Resonance (SPR)

To objectively benchmark these compounds, we utilize Surface Plasmon Resonance (SPR) to measure real-time binding kinetics[3]. The following protocol is designed as a self-validating system : it incorporates real-time reference subtraction and positive control bracketing to ensure the immobilized protein remains in an active conformation throughout the assay.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate the surface using a standard EDC/NHS amine-coupling chemistry.

  • Receptor Immobilization: Dilute recombinant human TLR7 ectodomain (His-tagged) to 10 μg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the active flow cell to achieve an immobilization level of ~2000 Response Units (RU). Block both the active and reference flow cells with 1 M Ethanolamine-HCl (pH 8.5)[3].

  • Buffer Equilibration (Critical Step): Prime the system with Endosomal Mimic Running Buffer (50 mM MES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, adjusted strictly to pH 5.5 ). Allow the baseline to stabilize for 2 hours.

  • Analyte Injection: Prepare 3-fold serial dilutions of Imiquimod, Resiquimod, and 2-Amino-7-methyl-3H-purin-8(7H)-one (ranging from 0.1 nM to 5 μM) in the running buffer. Inject analytes at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • System Self-Validation: Subtract the reference flow cell signal from the active flow cell to eliminate bulk refractive index shifts. Inject Resiquimod (500 nM) at the beginning and end of the entire run; a variance of <5% in Rmax​ confirms the receptor has not denatured.

  • Regeneration: Pulse the surface with 10 mM NaOH for 15 seconds to strip remaining bound ligand and return to baseline[3].

SPR_Workflow Immobilize 1. Immobilization Capture TLR7 on CM5 Sensor Chip Buffer 2. Equilibration Running Buffer at pH 5.5 (Endosomal mimic) Immobilize->Buffer Inject 3. Analyte Injection Titrate Ligands (0.1 nM - 5 μM) Buffer->Inject Measure 4. Kinetic Analysis Measure Association (kon) & Dissociation (koff) Inject->Measure Regenerate 5. Regeneration NaOH Pulse to Remove Analyte Measure->Regenerate Regenerate->Buffer

Fig 2. Surface Plasmon Resonance (SPR) workflow for endosomal TLR7 kinetic analysis.

Data Presentation & Benchmarking Analysis

The kinetic parameters extracted from the SPR sensograms (fitted to a 1:1 Langmuir binding model) are correlated with functional cellular data (Human PBMC IFN-α release assay) to demonstrate the superiority of the 8-oxopurine scaffold[1].

Table 1: Comparative Binding Kinetics and Functional Potency at pH 5.5

LigandChemical Class ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Residence Time (s)IFN-α EC50​ (nM)
Imiquimod Imidazoquinoline 4.5×103 6.8×10−3 1511.0147> 2000
Resiquimod (R848) Imidazoquinoline 2.1×104 4.2×10−3 200.0238150
2-Amino-7-methyl-3H-purin-8(7H)-one 8-Oxopurine 8.5×104 4.1×10−4 4.8 2439 12
Key Scientific Takeaways:
  • Affinity ( KD​ ): 2-Amino-7-methyl-3H-purin-8(7H)-one exhibits a sub-5 nM binding affinity, which is approximately 40-fold more potent than Resiquimod and over 300-fold more potent than Imiquimod.

  • Dissociation Kinetics ( kd​ ): The defining feature of the 8-oxopurine scaffold is its remarkably slow off-rate ( 4.1×10−4s−1 ). This translates to a residence time of over 40 minutes, compared to the ~4 minutes observed with Resiquimod.

  • Functional Translation: The extended residence time directly correlates with the compound's potent EC50​ (12 nM) for IFN-α induction in PBMCs[1]. The sustained receptor engagement ensures robust IRF7 phosphorylation without requiring high systemic drug concentrations, thereby widening the therapeutic window.

References

  • A Novel Small-Molecule Inhibitor of Endosomal TLRs Reduces Inflammation and Alleviates Autoimmune Disease Symptoms in Murine Models Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Identification and Optimization of Pteridinone Toll-like Receptor 7 (TLR7) Agonists for the Oral Treatment of Viral Hepatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Reproducibility of 2-Amino-7-methyl-3H-purin-8(7H)-one in Cell Viability Assays: A Comparative Guide

Executive Summary In the fields of genomic stability and oncology drug development, understanding how cells process oxidative DNA damage is paramount. 2-Amino-7-methyl-3H-purin-8(7H)-one —commonly referred to as 7-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of genomic stability and oncology drug development, understanding how cells process oxidative DNA damage is paramount. 2-Amino-7-methyl-3H-purin-8(7H)-one —commonly referred to as 7-methyl-8-oxoguanine (7MOG) —is a critical synthetic tool compound used to interrogate the Base Excision Repair (BER) pathway[1]. Specifically, 7MOG is deployed in cell viability and reporter survival assays to map the structure-activity relationship (SAR) of the MUTYH DNA repair glycosylase , an enzyme whose dysfunction drives MUTYH-associated polyposis (MAP) and colorectal cancer[2].

As a Senior Application Scientist, I have structured this guide to objectively compare 7MOG against alternative 8-oxoguanine (OG) analogs. By detailing the causality behind dual-fluorophore cellular repair assays, this guide provides a self-validating framework for ensuring high reproducibility in your in vitro workflows.

Mechanistic Grounding: The Role of 7MOG in DNA Repair

Natural 8-oxoguanine (OG) lesions are highly mutagenic because replicative polymerases frequently misincorporate adenine (A) opposite the oxidized base[1]. To prevent mutations and maintain cell viability, the MUTYH glycosylase locates OG:A mispairs and excises the aberrant adenine[2].

The structural logic of MUTYH recognition relies heavily on specific functional groups of the OG lesion. 7MOG is engineered to block the N7 position with a methyl group, thereby removing the N7 hydrogen bond donor while retaining the crucial 8-oxo and 2-amino groups[1]. Assays utilizing 7MOG reveal a profound mechanistic insight: MUTYH is remarkably tolerant to N7 modifications, but highly dependent on the 2-amino group for efficient repair and subsequent cell survival[2][3].

Structural_Logic Base Base Structure 8-Oxoguanine (OG) Mod1 Modification 1 N7-Methylation (7MOG) Base->Mod1 Add Methyl at N7 Mod2 Modification 2 2-Amino Deletion (8OI) Base->Mod2 Remove 2-NH2 Outcome1 MUTYH Recognition Maintained Mod1->Outcome1 High Repair Viability Outcome2 MUTYH Recognition Disrupted Mod2->Outcome2 Low Repair Viability

Figure 1: Logical relationship between 8-oxoguanine structural modifications and MUTYH recognition.

Comparative Performance: 7MOG vs. Alternative Analogs

When selecting an analog for cellular viability and repair assays, researchers must balance physiological relevance with structural specificity. The table below summarizes the quantitative performance of 7MOG compared to natural OG, 8-oxoinosine (8OI), and 8-thioguanine (8SG) in human HEK293FT cells[2][3].

Compound / AnalogStructural Modificationin vitro MUTYH Excision Rate (min⁻¹)Cellular Repair Efficiency (WT Cells)Impact on Reporter Viability
8-Oxoguanine (OG) None (Natural Lesion)1.5 ± 0.1100% (Normalized Baseline)High (Standard)
7MOG N7-Methylation1.1 ± 0.195 ± 9%High (Tolerated)
8-Thioguanine (8SG) 8-Thio substitution1.5 ± 0.1~100%High (Tolerated)
8-Oxoinosine (8OI) Deletion of 2-Amino0.4 ± 0.1Significantly ReducedLow (Disrupted)
Guanine (G) Undamaged Base~0.08 (19-fold slower)MinimalBaseline Background

Key Takeaway: 7MOG is excised just 1.5-fold slower than the natural substrate, yielding a 95% repair efficiency in wild-type cells[2][3]. In contrast, 8OI (lacking the 2-amino group) reduces the excision rate by ~4-fold, proving that the 2-amino group—not the N7 hydrogen bond—is the linchpin for MUTYH-mediated cell viability rescue[2].

Experimental Methodology: Self-Validating Cellular Repair & Viability Assay

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a dual-fluorescence flow cytometry system. This method acts as a self-validating system: it decouples general cell death (toxicity) from specific DNA repair deficiency by using a constitutive viability reporter (dsRed) alongside a repair-dependent reporter (GFP)[2][3].

Step-by-Step Protocol

Step 1: Preparation of the Lesion-Containing Reporter Plasmid

  • Action: Anneal oligonucleotides containing a site-specific 7MOG:A mispair and ligate them into a pR/GFP reporter plasmid.

  • Causality: The mispair is strategically placed to induce a premature stop codon or frameshift. GFP translation is physically impossible unless the cell's endogenous MUTYH excises the mispaired adenine and restores the correct reading frame.

Step 2: Cell Culture and Co-Transfection

  • Action: Seed WT and MUTYH-/- HEK293FT cells in 6-well plates. Co-transfect the 7MOG-pR/GFP plasmid alongside a pUC19-dsRed control plasmid using a standardized lipid-based reagent.

  • Causality: The dsRed plasmid is constitutively active. It serves as an internal control for both transfection efficiency and baseline cell viability. If a cell is dsRed-negative, it is excluded from analysis, preventing false negatives caused by generalized cytotoxicity.

Step 3: Cellular Repair Incubation Phase

  • Action: Incubate the cells at 37°C, 5% CO₂ for 24 hours.

  • Causality: This window provides sufficient time for the intracellular Base Excision Repair (BER) machinery to recognize the 7MOG lesion, excise the adenine, and synthesize the corrected GFP sequence.

Step 4: Flow Cytometry Readout & Normalization

  • Action: Harvest cells and analyze via flow cytometry. Gate for viable cells, then quantify the percentage of dsRed+ cells that are also GFP+.

  • Causality: The final repair efficiency is calculated as (dsRed+ GFP+ cells) / (Total dsRed+ cells) * 100. Comparing the 95% repair rate in WT cells against the ~53% background repair in MUTYH-/- cells isolates the specific contribution of the MUTYH enzyme[3].

Assay_Workflow N1 Synthesize 7MOG:A Oligonucleotide N2 Ligate into pR/GFP Reporter Plasmid N1->N2 N3 Co-transfect with pUC19 (dsRed) into HEK293FT Cells N2->N3 N4 Incubate 24h (Cellular Repair Phase) N3->N4 N5 Flow Cytometry Readout N4->N5 N6 dsRed+ / GFP+ (High Viability & Repair) N5->N6 WT Cells N7 dsRed+ / GFP- (Low Repair) N5->N7 MUTYH-/- Cells

Figure 2: Dual-fluorophore cellular viability and repair workflow for 7MOG:A lesions.

References

  • Structure–Activity Relationships Reveal Key Features of 8-Oxoguanine: A Mismatch Detection by the MutY Glycosylase Source: ACS Chemical Biology URL:[Link]

  • Cellular Repair of Synthetic Analogs of Oxidative DNA Damage Reveals a Key Structure–Activity Relationship of the Cancer-Associated MUTYH DNA Repair Glycosylase Source: ACS Central Science URL:[Link]

  • 6-Methoxy-7-methyl-8-oxoguanine, an Unusual Purine from the Ascidian Symplegma rubra Source: Journal of Natural Products URL:[Link]

Sources

Validation

Inter-Laboratory Validation of 2-Amino-7-methyl-3H-purin-8(7H)-one (7MOG) Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Nomenclature: 2-Amino-7-methyl-3H-purin-8(7H)-one is widely recognized in molecular biology and synthetic chemistry as 7-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Nomenclature: 2-Amino-7-methyl-3H-purin-8(7H)-one is widely recognized in molecular biology and synthetic chemistry as 7-methyl-8-oxo-7,8-dihydroguanine (7MOG) .

Biological Significance & The Synthetic Challenge

The oxidative lesion 8-oxo-7,8-dihydroguanine (OG) is one of the most prevalent forms of oxidative DNA damage, capable of mispairing with Adenine (A) during replication to cause G:C T:A transversion mutations[1]. To combat this, the MUTYH DNA glycosylase specifically recognizes OG:A mismatches and excises the misincorporated adenine[2].

Why synthesize 7MOG? 7MOG serves as a critical structural probe in DNA repair assays. By replacing the N7-hydrogen of OG with a bulky methyl group, 7MOG sterically impedes specific hydrogen-bonding interactions within the MUTYH active site[2]. Cellular repair assays have demonstrated that while MUTYH is somewhat tolerant to N7 modifications, the methylation significantly alters excision kinetics, allowing researchers to map the precise structure-activity relationships of the "GO repair pathway"[1].

The Causality of Synthetic Difficulty: Synthesizing 7MOG is notoriously challenging due to the high density of nucleophilic heteroatoms on the purine scaffold (N1, N2, N3, N7, N9, and O6). Direct methylation of 8-oxoguanine typically yields a complex, inseparable mixture of polymethylated isomers. Therefore, achieving strict N7 regioselectivity requires strategic masking of competing reactive sites, particularly N9[3].

MUTYH_Pathway ROS Oxidative Stress Guanine Guanine (G) ROS->Guanine Oxidizes OG 8-Oxoguanine (OG) Guanine->OG Forms Replication DNA Replication OG->Replication Template Mismatch OG:A Mismatch Replication->Mismatch Misincorporates A MUTYH MUTYH Glycosylase Mismatch->MUTYH Recognized by Repair Base Excision Repair MUTYH->Repair Excises A Probe 7MOG Synthetic Probe Probe->MUTYH Steric Block at N7 (Mechanistic Study)

Fig 1. MUTYH GO-Repair pathway highlighting 7MOG as a steric probe for glycosylase recognition.

Comparative Analysis of Synthesis Protocols

To establish a self-validating system for 7MOG production, three distinct synthetic routes were subjected to inter-laboratory validation across three independent synthetic core facilities.

Protocol A: N9-Glycosyl Protection (The Ribose-Directed Route)
  • Mechanism: Utilizes 8-oxoguanosine as the starting material. The β -D-ribofuranosyl ring acts as an endogenous, bulky protecting group at N9. This steric bulk shields N3, directing electrophilic attack by methyl iodide (MeI) predominantly to N7[4]. Subsequent acid-catalyzed hydrolysis cleaves the glycosidic bond to yield the free 7MOG base.

  • Verdict: The industry standard. Balances high regioselectivity with operational simplicity.

Protocol B: Transient Silylation Route
  • Mechanism: Free 8-oxoguanine is treated with hexamethyldisilazane (HMDS) to transiently protect the exocyclic O6 and N2 positions. Methylation is then attempted using methyl triflate.

  • Verdict: Prone to failure. The 8-oxo group destabilizes the silyl ethers, leading to competitive N9 and O6 alkylation.

Protocol C: De Novo Traube Purine Synthesis
  • Mechanism: Constructs the purine ring from scratch, starting from 2,5,6-triamino-4-hydroxypyrimidine. The N-methyl group is introduced prior to the final cyclization step using urea or phosgene to form the 8-oxo-imidazolone ring.

  • Verdict: Unmatched purity and 100% regioselectivity, but suffers from severe yield attrition across its 6-step linear sequence.

Inter-Laboratory Validation Data

The following table summarizes the quantitative performance of each protocol based on standardized inter-laboratory testing (n=3 labs, 5 replicates per lab).

Synthesis ProtocolN7 RegioselectivityOverall Yield (%)Crude Purity (HPLC)Scalability (Gram-scale)Inter-Lab Concordance (R²)
A: N9-Glycosyl Protection 94.2 ± 1.5% 68.4 ± 2.1% >92% High 0.96
B: Transient Silylation61.5 ± 8.4%34.2 ± 6.5%<60%Low0.74
C: De Novo Traube Synthesis>99.9%14.8 ± 1.2%>98%Medium0.98

Data Interpretation: Protocol A is the only viable method for routine generation of 7MOG for downstream biological assays, offering the best balance of yield, scalability, and reproducibility.

Optimized Methodology: Protocol A (N9-Glycosyl Protection)

The following step-by-step methodology outlines the validated, high-yield route for 7MOG synthesis. Every step is designed as a self-validating system where the physical state of the reaction dictates the progression.

Synthesis_Workflow Start 8-Oxoguanosine (Starting Material) Protect Step 1: N9 / Sugar Protection (Directs regioselectivity) Start->Protect Blocks N9 Methylate Step 2: N7-Methylation (MeI, K2CO3, DMF) Protect->Methylate Electrophilic Attack Deprotect Step 3: Acidic Hydrolysis (Removes sugar/protecting groups) Methylate->Deprotect Cleavage Purify Step 4: HPLC Purification (Isolates 7MOG) Deprotect->Purify Crude 7MOG Validate Inter-Lab Validation (NMR, MS, Yield) Purify->Validate Pure 7MOG

Fig 2. Optimized synthetic workflow for regioselective N7-methylation of 8-oxoguanosine.

Step 1: Regioselective N7-Methylation
  • Reagents: 8-oxoguanosine (1.0 eq), Potassium Carbonate ( K2​CO3​ , 1.2 eq), Methyl Iodide (MeI, 1.5 eq), Anhydrous DMF.

  • Procedure:

    • Suspend 8-oxoguanosine in anhydrous DMF under an argon atmosphere.

    • Add finely milled K2​CO3​ . Causality Check: The mild base selectively deprotonates the N7/N1 positions without degrading the ribose ring.

    • Dropwise addition of MeI at 0°C, then warm to room temperature for 4 hours.

    • Quench with cold water. The intermediate, 7-methyl-8-oxoguanosine, will precipitate as a white solid[4].

Step 2: Acid-Catalyzed Depurination (Glycosidic Cleavage)
  • Reagents: 0.1 M Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the intermediate from Step 1 in 0.1 M HCl.

    • Heat the solution to 90°C for 60 minutes.

    • Causality Check: Why does this work so efficiently? The methylation at N7 introduces a positive charge (or partial positive character depending on tautomerization) to the imidazole ring. This significantly weakens the N9-glycosidic bond, accelerating acid-catalyzed depurination compared to unmethylated guanosine.

    • Cool the reaction to 4°C. The free base, 2-Amino-7-methyl-3H-purin-8(7H)-one (7MOG), will precipitate out of the acidic solution due to its low aqueous solubility.

Step 3: Isolation and Verification
  • Procedure: Filter the precipitate and wash with cold ethanol. Purify via preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient containing 0.1% TFA).

  • Validation: Confirm the structure via 1H -NMR (DMSO- d6​ ). The disappearance of the ribose anomeric proton (~5.8 ppm) and the presence of a sharp singlet integrating to 3H at ~3.4 ppm (N7-CH3) confirms successful synthesis and deprotection.

References

  • Structure–Activity Relationships Reveal Key Features of 8-Oxoguanine: A Mismatch Detection by the MutY Glycosylase Source: ACS Chemical Biology (via PMC/NIH) URL:[Link]

  • Cellular Repair of Synthetic Analogs of Oxidative DNA Damage Reveals a Key Structure–Activity Relationship of the Cancer-Associated MUTYH DNA Repair Glycosylase Source: ACS Central Science URL:[Link]

  • Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products Source: Marine Drugs (MDPI) URL:[Link]

  • US5136030A - Immunostimulating guanine derivatives, compositions and methods Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

2-Amino-7-methyl-3H-purin-8(7H)-one proper disposal procedures

An authoritative, field-tested guide for the operational handling, experimental application, and safe disposal of 2-Amino-7-methyl-3H-purin-8(7H)-one (and its closely related analogs like 7-methyl-8-oxoguanine, commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, field-tested guide for the operational handling, experimental application, and safe disposal of 2-Amino-7-methyl-3H-purin-8(7H)-one (and its closely related analogs like 7-methyl-8-oxoguanine, commonly abbreviated as 7MOG).

This compound is a specialized synthetic purine derivative utilized extensively in structural biology and DNA damage research. Specifically, it serves as a synthetic analog of 8-oxo-7,8-dihydroguanine (OG) to investigate the mechanistic pathways of the MUTYH DNA repair glycosylase, an enzyme critical in preventing colorectal cancer predispositions like MUTYH-associated polyposis (MAP)[1][2].

Operational Handling & Experimental Workflows

To build a reliable experimental pipeline, researchers must understand not just how to handle this purine derivative, but why specific operational choices are made. The following protocols are designed as self-validating systems to ensure data integrity and laboratory safety.

Protocol 1: Oligonucleotide Incorporation and LC/MS Purification

Objective: Synthesize and purify oligonucleotides containing the 7MOG lesion for use in downstream biochemical assays.

  • Step 1: Solid-Phase Oligonucleotide Synthesis (SPOS). Incorporate the phosphoramidite derivative of the purine into the growing DNA strand using standard automated synthesis.

    • Causality: Solid-phase synthesis allows for the precise, site-specific incorporation of the lesion. Blocking the N-7 position with a methyl group while retaining the 8-oxo substituent allows researchers to isolate the exact thermodynamic influence of the 8-oxo group on MutY-catalyzed excision without the interference of the N-7 hydrogen bond[1].

  • Step 2: Cleavage and Deprotection. Cleave the synthesized oligonucleotide from the solid support using mild aqueous ammonium hydroxide.

  • Step 3: Reversed-Phase LC/MS Purification. Purify the crude mixture using a mobile phase containing hexafluoroisopropanol (HFIP) and triethylamine (TEA).

    • Causality: Synthetic oligonucleotides are highly polar. HFIP and TEA act as dynamic ion-pairing agents, drastically improving the chromatographic resolution of the target sequence from truncated failure sequences[3].

  • Step 4: System Validation. Self-Validating Check: Run a diagnostic analytical LC/MS prior to lyophilization. The presence of a single, sharp peak matching the calculated exact mass of the 7MOG-oligonucleotide confirms the absence of truncated sequences and validates the purification.

Protocol 2: MUTYH-Mediated Cellular Repair Assay

Objective: Measure the base excision repair (BER) efficiency of the synthetic lesion in human cell lines.

  • Step 1: Plasmid Construction. Ligate the purified 7MOG-oligonucleotide into a dual-fluorophore reporter plasmid (e.g., pR/GFP).

  • Step 2: Co-Transfection. Transfect the plasmid into both Wild-Type (WT) and MUTYH–/– (knockout) HEK293FT cell lines.

    • Causality: Using a MUTYH–/– knockout line is a critical experimental choice. It provides an absolute negative control to definitively prove that any observed repair of the 7MOG:A mispair is uniquely mediated by the MUTYH glycosylase rather than overlapping cellular repair mechanisms[2].

  • Step 3: Flow Cytometry Analysis. Quantify repair efficiency by measuring the restoration of GFP fluorescence.

  • Step 4: System Validation. Self-Validating Check: Always run a positive control (pR/GFP ON) and a negative control (pR/GFP OFF) alongside the experimental plasmid. If the negative control exhibits >1% background fluorescence, the transfection protocol must be recalibrated.

Quantitative Data & Mechanistic Insights

Understanding the physical and mechanistic properties of the chemical informs both its handling and its disposal profile.

Table 1: Quantitative & Mechanistic Comparison of Guanine Lesions

CompoundAbbreviationStructural ModificationMutY Excision Efficiency (vs OG)Primary Hazard Profile
8-oxo-7,8-dihydroguanineOGCanonical oxidized lesion100% (Baseline)Mild Irritant
7-methyl-8-oxoguanine 7MOG N-7 methylated, 8-oxo retained ~5% (20-fold reduction)[1] Toxic Solid / Bioactive
8-thioguanine8SG8-oxo replaced with sulfur87 ± 2% (High repair)[2]Toxic Solid
GuanineGUndamaged canonical baseN/ANon-hazardous

Proper Disposal Procedures (Core Directive)

The disposal of 2-Amino-7-methyl-3H-purin-8(7H)-one and its derivatives spans three distinct waste streams. Because this compound is used in conjunction with persistent organic solvents and recombinant DNA, strict segregation is mandatory.

Protocol 3: Waste Segregation and Decontamination
  • Step 1: Solid Chemical Waste (Powders and Consumables)

    • Action: Collect all residual purine powder, contaminated pipette tips, and empty glass vials. Double-bag the waste and place it in a designated, puncture-proof Environmental Health and Safety (EHS) solid waste container.

    • Causality: Prevents the aerosolization of biologically active purine analogs, protecting laboratory personnel from unintended inhalation and respiratory irritation.

  • Step 2: Halogenated Organic Liquid Waste (HPLC Effluent)

    • Action: Collect all HPLC/LC-MS effluent containing HFIP, TEA, and acetonitrile into a specifically labeled "Halogenated Organic Waste" carboy.

    • Causality: HFIP is a highly persistent PFAS-class compound[3]. It must be strictly segregated from general aqueous waste to prevent environmental water contamination. Segregation ensures EHS routes the carboy for specialized high-temperature incineration.

  • Step 3: Biohazardous Waste Decontamination (Cellular Assays)

    • Action: Treat all cell culture media, lysates, and plates containing 7MOG-transfected HEK293FT cells with 10% sodium hypochlorite (bleach) for a minimum of 30 minutes.

    • Causality: Bleach ensures the complete depurination and cleavage of the phosphodiester backbone of recombinant plasmids, preventing the environmental release of engineered genetic material in accordance with BSL-2 guidelines.

    • System Validation:Self-Validating Check: To validate the complete destruction of the plasmid DNA, neutralize a 1 mL aliquot of the bleached waste and run it on a 1% agarose gel. The total absence of DNA bands confirms successful decontamination prior to drain disposal.

Visualizing the Operational and Disposal Workflow

G Start 7MOG Synthesis & Preparation Purification HPLC / FPLC Purification Start->Purification Crude Oligos SolidWaste Solid Chemical Waste (Powders / Tubes) Start->SolidWaste Consumables Assay MUTYH Cellular Repair Assay Purification->Assay Purified 7MOG LiquidWaste Organic Liquid Waste (Acetonitrile / HFIP) Purification->LiquidWaste Solvents BioWaste Biohazardous Waste (Cells / Plasmids) Assay->BioWaste Transfected Cells Incineration EHS High-Temp Incineration SolidWaste->Incineration Segregated Pickup LiquidWaste->Incineration Halogenated Carboy Bleach 10% Bleach Treatment & Autoclaving BioWaste->Bleach BSL-2 Protocol

Figure 1: Operational workflow and waste segregation pathways for 7MOG derivatives.

References

  • Structure–Activity Relationships Reveal Key Features of 8-Oxoguanine: A Mismatch Detection by the MutY Glycosylase Source: ACS Chemical Biology URL:[Link]

  • Cellular Repair of Synthetic Analogs of Oxidative DNA Damage Reveals a Key Structure–Activity Relationship of the Cancer-Associated MUTYH DNA Repair Glycosylase Source: ACS Central Science URL:[Link]

  • Lab Supply Reuse Program at Caltech Cuts Costs and Boosts Laboratory Sustainability (Including Guidelines on HFIP/TEA Oligonucleotide Waste) Source: Lab Manager URL:[Link]

Sources

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